molecular formula C22H26O3 B15610834 IPS-06061

IPS-06061

货号: B15610834
分子量: 338.4 g/mol
InChI 键: YTSXCUUJNBCHPG-YLJYHZDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

IPS-06061 is a useful research compound. Its molecular formula is C22H26O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H26O3

分子量

338.4 g/mol

IUPAC 名称

ethyl (2R,4R)-4-methyl-5-oxo-5-phenyl-2-(2-phenylethyl)pentanoate

InChI

InChI=1S/C22H26O3/c1-3-25-22(24)20(15-14-18-10-6-4-7-11-18)16-17(2)21(23)19-12-8-5-9-13-19/h4-13,17,20H,3,14-16H2,1-2H3/t17-,20-/m1/s1

InChI 键

YTSXCUUJNBCHPG-YLJYHZDGSA-N

产品来源

United States

Foundational & Exploratory

Unveiling IPS-06061: A Deep Dive into its Molecular Glue Properties for Targeted KRAS G12D Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, orally bioavailable molecular glue, IPS-06061, has emerged as a promising therapeutic agent designed to selectively target and degrade the KRAS G12D mutant protein, a critical driver in numerous cancers. Developed by InnoPharmaScreen, Inc., this compound leverages the cell's natural protein disposal machinery to eliminate the oncogenic protein, offering a potential breakthrough for patients with KRAS G12D-mutated tumors. This technical guide provides an in-depth analysis of the molecular properties and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. Specifically, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the KRAS G12D protein.[1][2][3] This induced proximity triggers the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. This targeted protein degradation approach bypasses the need for direct enzymatic inhibition, opening up new avenues for targeting previously "undruggable" proteins like KRAS.

Quantitative Profile of a Selective Degrader

The efficacy and selectivity of this compound have been characterized through various preclinical assays, demonstrating its potential as a targeted therapy.

ParameterValueMethodSource
Binding Affinity (Kd) 331 nMSurface Plasmon Resonance (SPR)BioWorld
Degradation (DC50) < 500 nMNot SpecifiedMedChemExpress, DC Chemicals
Maximum Degradation (Dmax) ~75% (in vivo)Xenograft ModelBioWorld
Bioavailability 22.5% (oral)Xenograft ModelBioWorld

This table summarizes the key quantitative data available for this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.

IPS_06061_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Oncogenic Signaling IPS_06061 This compound IPS_CRBN This compound + CRBN IPS_06061->IPS_CRBN Binds CRBN CRBN (E3 Ligase) CRBN->IPS_CRBN KRAS_G12D KRAS G12D (Oncogenic Protein) Ternary_Complex CRBN-IPS-06061-KRAS G12D KRAS_G12D->Ternary_Complex Recruited Signaling MAPK/ERK Pathway KRAS_G12D->Signaling Activates IPS_CRBN->Ternary_Complex Ub_KRAS Poly-ubiquitinated KRAS G12D Ternary_Complex->Ub_KRAS Ubiquitination Ternary_Complex->Signaling Inhibition of Signaling (due to degradation) Ubiquitin Ubiquitin Ubiquitin->Ub_KRAS Proteasome Proteasome Ub_KRAS->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Proliferation Cell Proliferation & Survival Signaling->Proliferation

Mechanism of action of this compound as a molecular glue degrader.

Experimental Protocols

While specific, detailed protocols for the characterization of this compound are not publicly available, the following represent standard methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound to the KRAS G12D protein in the presence of CRBN.

  • Methodology:

    • Immobilize recombinant biotinylated CRBN on a streptavidin-coated SPR sensor chip.

    • Prepare a series of concentrations of recombinant KRAS G12D protein and this compound.

    • Inject a constant concentration of KRAS G12D mixed with varying concentrations of this compound over the sensor chip surface.

    • Measure the change in response units (RU) to monitor the formation of the ternary complex in real-time.

    • Regenerate the sensor chip surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to calculate the equilibrium dissociation constant (Kd).

Western Blot for KRAS G12D Degradation
  • Objective: To quantify the degradation of KRAS G12D protein in cancer cell lines following treatment with this compound.

  • Methodology:

    • Seed KRAS G12D-mutant cancer cells (e.g., SNU-407, AsPC-1) and KRAS wild-type control cells in culture plates.

    • Treat the cells with a dose-response of this compound or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for KRAS G12D and a loading control antibody (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometry analysis to quantify the relative abundance of KRAS G12D, normalized to the loading control, to determine the DC50 (half-maximal degradation concentration).

Cell-Free Ubiquitination Assay
  • Objective: To confirm the direct ubiquitination of KRAS G12D induced by the this compound-mediated ternary complex.

  • Methodology:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified CRBN E3 ligase complex in a reaction buffer.

    • Add recombinant KRAS G12D protein and varying concentrations of this compound.

    • Incubate the reaction mixture at 37°C to allow for ubiquitination.

    • Stop the reaction and analyze the products by SDS-PAGE and Western blot using an anti-KRAS or anti-ubiquitin antibody to detect the formation of polyubiquitinated KRAS G12D.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of a molecular glue like this compound.

Experimental_Workflow cluster_discovery Discovery & Design cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation AI_Platform AI-based Platform (ProGlu) & Proteomics (PPIExplorer) De_Novo_Design De Novo Design of Molecular Glue AI_Platform->De_Novo_Design Synthesis Chemical Synthesis of This compound De_Novo_Design->Synthesis SPR SPR Analysis (Binding Affinity - Kd) Synthesis->SPR Ubiquitination_Assay Cell-Free Ubiquitination Assay Synthesis->Ubiquitination_Assay Western_Blot Western Blot (Degradation - DC50) SPR->Western_Blot Ubiquitination_Assay->Western_Blot Cell_Viability Cell Viability Assays (Anti-proliferative Effects) Western_Blot->Cell_Viability Selectivity Selectivity Profiling (KRAS WT vs Mutant) Western_Blot->Selectivity Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Selectivity->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Toxicity Toxicity Studies Xenograft->Toxicity

Preclinical evaluation workflow for this compound.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a preclinical xenograft mouse model of human pancreatic cancer. Oral administration of this compound at 80 mg/kg resulted in a remarkable 100% tumor growth inhibition.[6] Furthermore, the degradation of KRAS G12D reached approximately 75% after four weeks of treatment.[6] Importantly, no significant changes in body weight were observed in the treated animals, suggesting a favorable safety profile.[6]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of the KRAS G12D oncoprotein through a molecular glue mechanism holds immense promise for the treatment of a wide range of cancers. The preclinical data, including its high binding affinity, potent degradation activity, and robust in vivo anti-tumor efficacy, strongly support its continued development as a novel therapeutic modality. Further investigation is warranted to fully elucidate its clinical potential.

References

The Molecular Glue IPS-06061: A Technical Guide to Ternary Complex Formation and CRBN-Mediated KRAS G12D Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted protein degradation has been revolutionized by the emergence of molecular glues, small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a neo-substrate, leading to the substrate's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of IPS-06061, a novel, orally active molecular glue that orchestrates the formation of a ternary complex between the E3 ligase substrate receptor Cereblon (CRBN) and the oncogenic protein KRAS G12D. By hijacking the cellular protein degradation machinery, this compound offers a promising therapeutic strategy for cancers driven by this prevalent KRAS mutation.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

ParameterValueCell Lines/Assay ConditionsSource
Ternary Complex Binding Affinity (Kd) 331 nMSurface Plasmon Resonance (SPR) assay with CRBN, KRAS G12D, and this compound.[1]
In-Cell Degradation (DC50) <500 nMTime-dependent degradation of KRAS G12D in SNU-407 and AsPC-1 cells.[2][3]
ParameterValueStudy DetailsSource
Tumor Growth Inhibition (TGI) 100%AsPC-1 human pancreatic cancer xenograft mouse model; 80 mg/kg oral administration.[1]
KRAS G12D Degradation (in vivo) ~75%After 4 weeks of treatment in the AsPC-1 xenograft model.[1]
Oral Bioavailability 22.5%AsPC-1 xenograft mouse model.[1]

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental context of this compound is crucial for a comprehensive understanding of its function and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a generalized workflow for its discovery and characterization.

KRAS G12D Downstream Signaling and Inhibition by this compound

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12D_GTP KRAS G12D (Active-GTP) RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex KRAS_G12D_GTP->Ternary_Complex MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival IPS_06061 This compound IPS_06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation KRAS G12D Degradation Proteasome->Degradation Degradation->KRAS_G12D_GTP

Caption: KRAS G12D signaling and its inhibition by this compound-mediated degradation.

Experimental Workflow for this compound Discovery and Validation

Experimental_Workflow Target_Identification Target Identification (KRAS G12D) AI_Platform_Screening AI-driven Screening (Proglu Platform) Target_Identification->AI_Platform_Screening Hit_Identification Hit Identification (this compound) AI_Platform_Screening->Hit_Identification Biochemical_Assays Biochemical Assays Hit_Identification->Biochemical_Assays Ternary_Complex_Formation Ternary Complex Formation Assay (SPR) Cellular_Assays Cellular Assays Ternary_Complex_Formation->Cellular_Assays Biochemical_Assays->Ternary_Complex_Formation Ubiquitination_Assay Cell-Free Ubiquitination Assay Biochemical_Assays->Ubiquitination_Assay Ubiquitination_Assay->Cellular_Assays Degradation_Assay In-Cell Degradation (SNU-407, AsPC-1) Cellular_Assays->Degradation_Assay In_Vivo_Studies In Vivo Studies Degradation_Assay->In_Vivo_Studies Xenograft_Model AsPC-1 Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_PK_Analysis Efficacy & PK Analysis Xenograft_Model->Efficacy_PK_Analysis Lead_Optimization Lead Optimization Efficacy_PK_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the discovery and validation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide methodologies for the key experiments cited in the characterization of this compound, based on publicly available information.

Surface Plasmon Resonance (SPR) Assay for Ternary Complex Formation

Objective: To determine the binding affinity (Kd) of the ternary complex formed by CRBN, KRAS G12D, and this compound.

General Protocol Outline:

  • Instrumentation: A suitable SPR instrument (e.g., Biacore).

  • Immobilization: One of the protein components (either CRBN or KRAS G12D) is typically immobilized on the sensor chip surface. The choice of which protein to immobilize depends on factors such as protein stability and the availability of suitable functional groups for coupling.

  • Analyte Preparation: The other protein component and this compound are prepared in a suitable running buffer. A concentration series of the analyte protein is prepared, with and without a fixed concentration of this compound.

  • Binding Measurement: The analyte solutions are injected over the sensor surface, and the binding response is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka). The difference in binding affinity of the protein-protein interaction in the presence and absence of this compound demonstrates the stabilizing effect of the molecular glue.

Note: The specific details of the SPR assay for this compound, such as the immobilized protein, buffer composition, and specific concentrations, are not publicly available.

Solid-Phase Cell-Free Ubiquitination Assay

Objective: To demonstrate that the this compound-induced ternary complex leads to the ubiquitination of KRAS G12D.

General Protocol Outline:

  • Reagents:

    • Recombinant E1 ubiquitin-activating enzyme

    • Recombinant E2 ubiquitin-conjugating enzyme

    • Recombinant CRBN (as part of the E3 ligase complex)

    • Recombinant KRAS G12D (neo-substrate)

    • Ubiquitin

    • ATP

    • This compound

    • Solid support (e.g., beads) for immobilization of one of the components.

  • Procedure:

    • One of the key proteins (e.g., KRAS G12D or CRBN) is immobilized on a solid support.

    • The immobilized protein is incubated with the other components of the ubiquitination cascade (E1, E2, ubiquitin, ATP) and the other protein partner in the presence and absence of this compound.

    • The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

    • The solid support is washed to remove unbound proteins.

    • The proteins bound to the solid support are eluted and analyzed by Western blotting using an anti-ubiquitin antibody to detect the presence of polyubiquitin (B1169507) chains on KRAS G12D. An increase in the ubiquitination signal in the presence of this compound indicates that the molecular glue promotes the E3 ligase activity towards the neo-substrate.

Note: The specific details of the solid-phase cell-free ubiquitination assay for this compound are not publicly available.

In-Cell KRAS G12D Degradation Assay

Objective: To quantify the degradation of KRAS G12D in cancer cell lines upon treatment with this compound.

General Protocol Outline:

  • Cell Lines: KRAS G12D-mutated cell lines (e.g., SNU-407, AsPC-1) and KRAS wild-type control cells.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for various time points.

    • Following treatment, cells are harvested and lysed.

    • The total protein concentration in the lysates is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with primary antibodies specific for KRAS G12D and a loading control (e.g., GAPDH or β-actin).

    • The protein bands are visualized and quantified using a suitable imaging system.

    • The level of KRAS G12D is normalized to the loading control, and the percentage of degradation relative to the vehicle-treated control is calculated. The DC50 value (the concentration of the compound that induces 50% degradation of the target protein) is determined from the dose-response curve.[4]

AsPC-1 Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound in a preclinical animal model.

General Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Implantation: AsPC-1 cells, which harbor the KRAS G12D mutation, are implanted subcutaneously into the flanks of the mice.[5][6]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the animals are then randomized into treatment and control groups.[5]

  • Dosing: this compound is administered orally at a specified dose (e.g., 80 mg/kg) and schedule.[1] The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[5]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting to determine the extent of KRAS G12D degradation.[1] Pharmacokinetic analysis of blood samples can also be performed to determine parameters like bioavailability.

Conclusion

This compound represents a significant advancement in the development of molecular glues for targeted protein degradation. Its ability to specifically induce the degradation of the high-value oncology target KRAS G12D through the formation of a ternary complex with CRBN highlights the potential of this therapeutic modality. The data presented in this guide demonstrate the potent and selective activity of this compound in both in vitro and in vivo settings. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of KRAS G12D-driven cancers.

References

An In-depth Technical Guide to IPS-06061: A Novel Molecular Glue Degrader for KRAS G12D-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy, driving some of the most aggressive malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] This whitepaper provides a comprehensive technical overview of IPS-06061, a novel, orally bioavailable, targeted protein degrader developed by Innopharmascreen Inc.[3][4][5] this compound is a molecular glue that potently and selectively induces the degradation of the KRAS G12D oncoprotein.[1][2] By hijacking the cell's natural protein disposal machinery, this compound offers a promising new therapeutic modality for patients with KRAS G12D-mutated tumors.[1][2] This document details the discovery, mechanism of action, preclinical data, and key experimental methodologies associated with the development of this compound.

Discovery and Rationale

The therapeutic rationale for targeting KRAS G12D is compelling. This specific mutation is a major driver in over 90% of pancreatic cancer cases and is highly prevalent in colorectal and non-small cell lung cancers.[2][6] Unlike traditional inhibitors that block a protein's active site, molecular glue degraders like this compound function by inducing the proximity of the target protein to an E3 ligase, leading to its complete elimination.[2] This approach can overcome the challenges posed by the shallow drug-binding pockets of proteins like KRAS.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces and stabilizes a novel protein-protein interaction. Specifically, it facilitates the formation of a ternary complex between the substrate receptor Cereblon (CRBN), which is part of the CUL4A E3 ubiquitin ligase complex, and the KRAS G12D mutant protein.[3][7][8]

The formation of this CRBN-IPS-06061-KRAS G12D complex leads to the poly-ubiquitination of KRAS G12D.[3] The ubiquitin tags mark the oncoprotein for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. This event-driven, catalytic mechanism allows for the substoichiometric degradation of the target protein, resulting in a sustained and profound anti-tumor effect.[3]

cluster_0 Cell Cytoplasm KRAS_G12D KRAS G12D (Oncogenic Protein) Ternary_Complex CRBN-IPS06061-KRAS G12D Ternary Complex KRAS_G12D->Ternary_Complex IPS06061 This compound IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase Substrate Receptor) CUL4A_E3 CUL4A E3 Ligase Complex CRBN->CUL4A_E3 part of CRBN->Ternary_Complex Ub_KRAS Poly-ubiquitinated KRAS G12D Ternary_Complex->Ub_KRAS E1, E2, ATP Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_KRAS Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of Action of this compound.

Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies, highlighting its therapeutic potential.

In Vitro Activity

The in vitro efficacy of this compound was established through a series of biochemical and cell-based assays. The compound showed high selectivity for KRAS G12D and induced its degradation in a time-dependent manner in cancer cell lines harboring this specific mutation.[3]

ParameterAssayResultReference
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)331 nM[3]
Degradation Potency (DC50) Western Blot in KRAS G12D cells< 500 nM[7][8]
Cell Line Activity Time-dependent degradationEffective in SNU-407 & AsPC-1[3]
Selectivity KRAS Wild-Type CellsNo degradation observed[3]
Mechanism Confirmation Cell-free ubiquitination assayDirect ubiquitination induced[3]
Table 1: Summary of In Vitro Preclinical Data for this compound.
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the AsPC-1 human pancreatic cancer cell line, which carries the KRAS G12D mutation.[3]

ParameterAnimal ModelResultReference
Tumor Growth Inhibition (TGI) AsPC-1 Xenograft100% TGI[3]
Target Degradation AsPC-1 Xenograft~75% KRAS G12D degradation (after 4 weeks)[3]
Dosing Regimen Oral Administration80 mg/kg[3]
Oral Bioavailability (F) Mouse22.5%[3]
Tolerability AsPC-1 XenograftNo change in body weight vs. vehicle[3]
Table 2: Summary of In Vivo Preclinical Data for this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize this compound.

Disclaimer: The specific protocols utilized by Innopharmascreen Inc. have not been publicly disclosed. The methodologies described below are based on standard, widely accepted practices in the field of targeted protein degradation and are intended to be illustrative.

Ternary Complex Formation Assay (Surface Plasmon Resonance)

This assay measures the binding affinity and kinetics of the this compound-induced ternary complex between CRBN and KRAS G12D.

Materials:

  • Recombinant His-tagged CRBN/DDB1 complex

  • Recombinant GST-tagged KRAS G12D protein

  • This compound (stock solution in DMSO)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation: Immobilize anti-His antibody onto the CM5 sensor chip surface using standard amine coupling chemistry.

  • Ligand Capture: Inject the His-tagged CRBN/DDB1 complex over the chip surface to be captured by the anti-His antibody.

  • Analyte Injection: Prepare serial dilutions of the GST-tagged KRAS G12D protein in running buffer, each containing a constant concentration of this compound (e.g., 1 µM).

  • Binding Measurement: Inject the KRAS G12D/IPS-06061 solutions over the captured CRBN/DDB1 surface at a constant flow rate. Monitor the association and dissociation phases.

  • Regeneration: Regenerate the surface between cycles using a low pH glycine (B1666218) solution to remove the captured complex.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Time-Dependent Degradation Assay (Western Blot)

This assay assesses the ability of this compound to induce the degradation of endogenous KRAS G12D in cancer cells over time.

Materials:

  • AsPC-1 or SNU-407 cells (KRAS G12D mutant)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Primary antibodies: anti-KRAS G12D, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Methodology:

  • Cell Seeding: Plate AsPC-1 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 500 nM).

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) post-treatment.

  • Protein Extraction: Lyse the cells in RIPA buffer. Quantify total protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the KRAS G12D signal to the loading control to determine the percentage of protein remaining at each time point.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • AsPC-1 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously implant AsPC-1 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer this compound (e.g., 80 mg/kg) or vehicle daily via oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint: At the end of the study (e.g., 4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for KRAS G12D levels).

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume between the treated and vehicle groups.

cluster_discovery Discovery & In Vitro Validation cluster_invivo In Vivo Evaluation AI_Platform ProGlu AI Platform & PPIExplorer Synthesis Synthesis of This compound AI_Platform->Synthesis Design SPR_Assay SPR Assay (Ternary Complex) Synthesis->SPR_Assay Ub_Assay Cell-Free Ubiquitination Assay Synthesis->Ub_Assay Deg_Assay Cell-Based Degradation Assay Synthesis->Deg_Assay Xenograft AsPC-1 Xenograft Model Setup Deg_Assay->Xenograft Lead Candidate Selection Dosing Oral Dosing (80 mg/kg) Xenograft->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Analysis Efficacy & PD Analysis Monitoring->Analysis

Figure 2: Preclinical Development Workflow for this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate that represents a significant advancement in the pursuit of therapies for KRAS G12D-driven cancers.[1][2] Its novel molecular glue mechanism, potent in vivo efficacy, and oral bioavailability position it as a strong candidate for further development.[2][3] The preclinical data demonstrate complete tumor growth inhibition in a pancreatic cancer model, coupled with significant degradation of the target oncoprotein and a favorable safety profile.[3]

Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in other KRAS G12D-mutant cancer models, such as colorectal and non-small cell lung cancer.[2][3] Successful completion of IND-enabling studies could pave the way for clinical trials, offering a potential new therapeutic option for a patient population with a high unmet medical need.

References

The Critical Role of E3 Ligase Recruitment in the Function of IPS-06061: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPS-06061 is a novel, orally active molecular glue degrader that potently and selectively targets the KRAS G12D mutant, a prevalent oncogenic driver in various cancers, including pancreatic and colorectal cancer.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, with a core focus on its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the targeted degradation of KRAS G12D. We will detail the quantitative biophysical and cellular data, provide representative experimental protocols for key assays, and visualize the underlying molecular pathways and experimental workflows.

Introduction to Targeted Protein Degradation and Molecular Glues

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[3][4] Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the target protein, offering potential for improved efficacy and durability of response. Molecular glues are a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3][4]

This compound is a molecular glue designed to specifically target the KRAS G12D mutant.[1][2] KRAS mutations are notoriously difficult to target with conventional inhibitors.[1] this compound overcomes this challenge by coopting the CRBN E3 ligase to tag KRAS G12D for destruction.[1][5]

Mechanism of Action: E3 Ligase Recruitment by this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between the CRBN E3 ligase, this compound, and the KRAS G12D protein.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the CRBN complex to lysine (B10760008) residues on the surface of KRAS G12D. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the KRAS G12D protein.

IPS-06061_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex This compound->Ternary_Complex Binds CRBN_E3_Ligase CRBN E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Recruited to KRAS_G12D KRAS G12D (Target Protein) KRAS_G12D->Ternary_Complex Recruited to Ubiquitination Poly-ubiquitination of KRAS G12D Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation KRAS G12D Degradation Proteasome->Degradation

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in recruiting CRBN E3 ligase for KRAS G12D degradation.

Parameter Value Assay Reference
Ternary Complex Binding Affinity (Kd) 331 nMSurface Plasmon Resonance (SPR)[1]
KRAS G12D Degradation (DC50) <500 nMCellular Degradation Assay[5][6]
Table 1: Biophysical and Cellular Activity of this compound.
Parameter Value Model Dosing Reference
Tumor Growth Inhibition 100%AsPC-1 Xenograft80 mg/kg (oral)[1]
KRAS G12D Degradation (in vivo) ~75% (after 4 weeks)AsPC-1 Xenograft80 mg/kg (oral)[1]
Oral Bioavailability 22.5%MouseNot Specified[1]
Table 2: In Vivo Efficacy of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the function of this compound.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general framework for assessing the formation and stability of the CRBN-IPS-06061-KRAS G12D ternary complex.

SPR_Workflow Immobilize_Ligase 1. Immobilize Biotinylated CRBN on Streptavidin-coated Sensor Chip Inject_Analyte_1 2. Inject this compound (Binary Interaction) Immobilize_Ligase->Inject_Analyte_1 Inject_Analyte_2 3. Inject KRAS G12D (Control for Non-specific Binding) Immobilize_Ligase->Inject_Analyte_2 Inject_Analyte_3 4. Inject Pre-incubated This compound + KRAS G12D (Ternary Complex Formation) Immobilize_Ligase->Inject_Analyte_3 Data_Analysis 5. Analyze Sensorgrams to Determine Binding Affinity (Kd) and Kinetics (ka, kd) Inject_Analyte_1->Data_Analysis Inject_Analyte_2->Data_Analysis Inject_Analyte_3->Data_Analysis

Figure 2: SPR Experimental Workflow.
  • Objective: To measure the binding affinity and kinetics of the ternary complex.

  • Materials:

    • Recombinant biotinylated CRBN E3 ligase complex

    • Recombinant KRAS G12D protein

    • This compound

    • SPR instrument and sensor chips (e.g., Biacore)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip to a target response unit (RU) level.

    • Prepare a dilution series of this compound and KRAS G12D in running buffer.

    • To measure binary interactions, inject increasing concentrations of this compound or KRAS G12D alone over the CRBN surface.

    • To measure ternary complex formation, pre-incubate a fixed concentration of KRAS G12D with a dilution series of this compound and inject over the CRBN surface.

    • Regenerate the sensor surface between injections according to the manufacturer's instructions.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Solid-Phase Cell-Free Ubiquitination Assay

This assay directly measures the ability of the ternary complex to facilitate the ubiquitination of KRAS G12D.

  • Objective: To confirm that this compound induces CRBN-mediated ubiquitination of KRAS G12D.

  • Materials:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D)

    • Recombinant CRBN E3 ligase complex

    • Recombinant KRAS G12D (immobilized on beads)

    • This compound

    • Ubiquitin

    • ATP

    • Ubiquitination buffer

  • Procedure:

    • Immobilize recombinant KRAS G12D on beads (e.g., magnetic or agarose).

    • In a reaction tube, combine the KRAS G12D-coated beads, E1, E2, CRBN, ubiquitin, and ATP in ubiquitination buffer.

    • Add this compound or vehicle control (e.g., DMSO) to the reaction mixtures.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Wash the beads to remove unbound proteins.

    • Elute the proteins from the beads and analyze by SDS-PAGE and Western blot using an anti-ubiquitin antibody and an anti-KRAS antibody. An increase in high molecular weight ubiquitinated KRAS G12D species in the presence of this compound indicates successful ubiquitination.

Time-Dependent Cellular Degradation Assay

This assay quantifies the degradation of endogenous KRAS G12D in cancer cell lines.

  • Objective: To measure the potency and kinetics of this compound-induced KRAS G12D degradation in a cellular context.

  • Materials:

    • KRAS G12D mutant cancer cell lines (e.g., SNU-407, AsPC-1)

    • KRAS wild-type cancer cell line (negative control)

    • This compound

    • Cell culture medium and reagents

    • Lysis buffer

    • Antibodies for Western blot (anti-KRAS G12D, anti-loading control e.g., GAPDH)

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a dilution series of this compound or vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • At each time point, wash the cells with PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot.

    • Probe the blots with antibodies against KRAS G12D and a loading control.

    • Quantify the band intensities to determine the percentage of KRAS G12D degradation relative to the vehicle control. The DC50 (concentration at which 50% of the protein is degraded) can be calculated from the dose-response curve.

AsPC-1 Human Pancreatic Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

  • Objective: To evaluate the in vivo anti-tumor activity and target degradation of orally administered this compound.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

    • AsPC-1 human pancreatic cancer cells

    • Matrigel

    • This compound formulated for oral administration

    • Vehicle control

  • Procedure:

    • Subcutaneously inject a suspension of AsPC-1 cells mixed with Matrigel into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 80 mg/kg) or vehicle orally according to the dosing schedule (e.g., once daily).

    • Measure tumor volumes and body weights regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to quantify KRAS G12D levels).

The Role of AI in the Discovery of this compound

  • Proglu AI Platform: This platform likely utilizes machine learning algorithms and molecular dynamics simulations to predict and model the protein-protein interactions between an E3 ligase and a target protein that can be induced by a small molecule.[2] This enables the de novo design of molecular glue degraders.

  • PPIExplorer: This proteomics technology is likely used to experimentally validate the interactions predicted by the AI platform, confirming the formation of the ternary complex and identifying potential molecular glue candidates.[1][2]

AI_Discovery_Workflow Proglu_AI Proglu AI Platform: - Predicts PPIs - De novo design of molecular glues PPIExplorer PPIExplorer: - Experimental validation of predicted interactions Proglu_AI->PPIExplorer Synthesis Synthesis of This compound PPIExplorer->Synthesis Preclinical_Testing Preclinical Characterization: - Biophysical assays - Cellular assays - In vivo models Synthesis->Preclinical_Testing

Figure 3: AI-driven Discovery of this compound.

Conclusion

This compound exemplifies a successful application of the molecular glue concept to target a challenging oncogene. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to induce the degradation of KRAS G12D, has been validated through a series of rigorous biophysical, cellular, and in vivo experiments. The potent and selective degradation of KRAS G12D by this compound, leading to significant anti-tumor efficacy in preclinical models, underscores the therapeutic potential of this approach for patients with KRAS G12D-mutated cancers. Further clinical investigation of this compound is warranted.[1]

References

Preclinical Efficacy of IPS-06061: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPS-06061 is a novel, orally active molecular glue degrader specifically designed to target the KRAS G12D mutation, a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] Developed by Innopharmascreen Inc., this compound leverages the body's natural protein disposal system to eliminate the oncogenic KRAS G12D protein.[1][2] This technical guide provides a comprehensive summary of the preclinical data on the efficacy of this compound, detailing its mechanism of action, in vitro and in vivo performance, and the experimental protocols utilized in its evaluation.

Mechanism of Action: A Molecular Glue Approach

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

In Vitro Efficacy
ParameterValueCell LinesMethodReference
Binding Affinity (Kd) 331 nM-Surface Plasmon Resonance (SPR)[1]
Degradation (DC50) <500 nMSNU-407, AsPC-1Not Specified[4]
Specificity Selective for KRAS G12DKRAS wild-type cellsNot Specified[1]
In Vivo Efficacy
ParameterValueAnimal ModelDosingReference
Tumor Growth Inhibition 100%AsPC-1 Human Pancreatic Cancer Xenograft (Mouse)80 mg/kg, oral administration[1]
KRAS G12D Degradation ~75% (after 4 weeks)AsPC-1 Human Pancreatic Cancer Xenograft (Mouse)80 mg/kg, oral administration[1]
Bioavailability 22.5%AsPC-1 Human Pancreatic Cancer Xenograft (Mouse)80 mg/kg, oral administration[1]
Toxicity No change in body weightAsPC-1 Human Pancreatic Cancer Xenograft (Mouse)80 mg/kg, oral administration[1]

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These represent standard methodologies in the field and are likely to be similar to those used in the evaluation of this compound.

Surface Plasmon Resonance (SPR) Analysis for Ternary Complex Formation

Objective: To determine the binding affinity (Kd) of this compound in mediating the interaction between CRBN and KRAS G12D.

Methodology:

  • Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.

  • Analyte Injection: A mixture of recombinant human KRAS G12D protein and varying concentrations of this compound is flowed over the chip surface.

  • Detection: The binding of the KRAS G12D/IPS-06061 complex to the immobilized CRBN is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The binding data is fitted to a steady-state affinity model to calculate the equilibrium dissociation constant (Kd).

Solid-Phase Cell-Free Ubiquitination Assay

Objective: To confirm the this compound-dependent ubiquitination of KRAS G12D.

Methodology:

  • Immobilization: Recombinant biotinylated KRAS G12D is captured on a streptavidin-coated plate.

  • Reaction Mixture: A reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, recombinant CRBN, and this compound is added to the wells.

  • Incubation: The plate is incubated to allow for the ubiquitination reaction to occur.

  • Detection: The level of KRAS G12D ubiquitination is quantified using an antibody specific for ubiquitin, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP for colorimetric detection or a fluorophore).

Cell-Based KRAS G12D Degradation Assay

Objective: To measure the dose- and time-dependent degradation of KRAS G12D in cancer cell lines.

Methodology:

  • Cell Culture: SNU-407 and AsPC-1 cells, which harbor the KRAS G12D mutation, are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for different durations.

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against KRAS G12D and a loading control (e.g., GAPDH or β-actin).

  • Quantification: The intensity of the protein bands is quantified to determine the extent of KRAS G12D degradation relative to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is calculated.

AsPC-1 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Human pancreatic cancer cells (AsPC-1) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at a dose of 80 mg/kg.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and the level of KRAS G12D protein is measured to confirm target degradation. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Visualizations

Signaling Pathway of this compound

IPS_06061_Pathway cluster_cell Cancer Cell KRAS G12D KRAS G12D Ternary Complex KRAS G12D : this compound : CRBN KRAS G12D->Ternary Complex Oncogenic Signaling Oncogenic Signaling KRAS G12D->Oncogenic Signaling This compound This compound This compound->Ternary Complex CRBN CRBN (E3 Ubiquitin Ligase) CRBN->Ternary Complex Ubiquitinated KRAS G12D Ub-KRAS G12D Ternary Complex->Ubiquitinated KRAS G12D Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated KRAS G12D Ubiquitination Proteasome Proteasome Ubiquitinated KRAS G12D->Proteasome Degradation Degradation Proteasome->Degradation Inhibition Inhibition of Oncogenic Signaling Degradation->Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Discovery Drug Discovery (Proglu AI, PPIExplorer) In Vitro Assays In Vitro Efficacy Discovery->In Vitro Assays SPR SPR Analysis (Binding Affinity) In Vitro Assays->SPR Ubiquitination Cell-Free Ubiquitination Assay In Vitro Assays->Ubiquitination DegradationAssay Cell-Based Degradation (DC50 in SNU-407, AsPC-1) In Vitro Assays->DegradationAssay In Vivo Assays In Vivo Efficacy In Vitro Assays->In Vivo Assays Xenograft AsPC-1 Xenograft Model (Tumor Growth Inhibition) In Vivo Assays->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics In Vivo Assays->PKPD Toxicity Toxicity Assessment In Vivo Assays->Toxicity

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound demonstrates its potential as a potent and selective degrader of the KRAS G12D oncoprotein. Its novel molecular glue mechanism, leading to complete tumor growth inhibition in a challenging pancreatic cancer xenograft model, underscores its promise.[1] Further investigation into this compound is warranted to translate these encouraging preclinical findings into a clinical setting for patients with KRAS G12D-mutated cancers.

References

In Vivo Pharmacokinetics of Oral IPS-06061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPS-06061 is an orally active, preclinical molecular glue degrader targeting the KRAS G12D mutation, a key oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] Developed by InnoPharmaScreen, Inc., this compound functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the KRAS G12D protein, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1] Preclinical studies in xenograft models have demonstrated significant anti-tumor efficacy. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data and the associated experimental methodologies for oral this compound.

It is important to note that detailed quantitative pharmacokinetic parameters for this compound are not yet fully available in peer-reviewed literature, with current information primarily sourced from conference abstracts. The data and protocols presented herein are based on the latest available information and representative methodologies for similar compounds.

Mechanism of Action: Molecular Glue-Mediated Degradation

This compound is not a traditional inhibitor but a molecular glue that hijacks the cell's natural protein disposal system. The compound facilitates an interaction between CRBN and KRAS G12D, two proteins that do not naturally interact.[1] This induced proximity results in the polyubiquitination of KRAS G12D, marking it for degradation by the proteasome. This targeted protein degradation approach removes the oncogenic driver from the cancer cells.

cluster_0 Cellular Environment IPS_06061 This compound (Oral Administration) Ternary_Complex CRBN-IPS06061-KRAS G12D Ternary Complex IPS_06061->Ternary_Complex Binds KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex Recruited CRBN Cereblon (CRBN) (E3 Ligase Component) CRBN->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of KRAS G12D Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Degraded KRAS G12D (Peptide Fragments) Proteasome->Degradation Results in Tumor_Inhibition Tumor Growth Inhibition Degradation->Tumor_Inhibition Leads to

Figure 1: Mechanism of action of this compound as a molecular glue degrader.

In Vivo Pharmacokinetic Data

The primary in vivo pharmacokinetic data for oral this compound comes from studies in a human pancreatic cancer xenograft mouse model (AsPC-1).[1] Following oral administration, the compound has shown the ability to achieve sufficient exposure to induce degradation of the target protein and exert anti-tumor effects.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of Oral this compound in Mice

ParameterValueAnimal ModelDosageSource
Oral Bioavailability (F%) 22.5%AsPC-1 Xenograft Mice80 mg/kg[1]
Maximum Plasma Concentration (Cmax) Data not publicly available---
Time to Maximum Plasma Concentration (Tmax) Data not publicly available---
Area Under the Curve (AUC) Data not publicly available---
Half-life (t½) Data not publicly available---
Clearance (CL) Data not publicly available---

Note: This table will be updated as more detailed quantitative data from full-text publications become available.

Experimental Protocols

While the specific protocols for the pharmacokinetic analysis of this compound have not been published in detail, a representative methodology based on standard practices for oral small molecule drug candidates in mice is provided below.

Animal Model
  • Species: Mouse

  • Strain: Immunocompromised (e.g., NOD/SCID or Athymic Nude) for xenograft studies.

  • Age: 6-8 weeks

  • Sex: Female or Male (should be consistent within a study)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals are acclimated for at least one week before the study.

Formulation and Dosing
  • Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80). The formulation should be uniform and stable for the duration of the dosing period.

  • Dose: For efficacy studies, a dose of 80 mg/kg has been reported.[1] For pharmacokinetic studies, a range of doses may be used.

  • Administration: The compound is administered via oral gavage using an appropriately sized gavage needle. The volume administered is based on the animal's body weight.

Sample Collection and Processing
  • Matrix: Plasma (or serum) is the typical matrix for pharmacokinetic analysis.

  • Blood Collection: Serial blood samples (e.g., 25-50 µL) are collected at multiple time points post-dose. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Collection Method: Blood is collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalysis
  • Method: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples typically undergo protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard) to extract the drug.

  • Quantification: A standard curve is prepared by spiking known concentrations of this compound into blank plasma to allow for accurate quantification of the drug concentration in the study samples.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

  • Parameters Calculated: Cmax, Tmax, AUC, t½, CL, and F% (if intravenous data is available).

cluster_workflow In Vivo Pharmacokinetic Study Workflow start Start: Acclimatized Mice formulation Prepare this compound Oral Formulation start->formulation dosing Administer Single Oral Dose (e.g., 80 mg/kg) via Gavage formulation->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Process Blood to Plasma (Centrifugation) sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis LC-MS/MS Bioanalysis of Plasma Samples storage->analysis pk_calc Pharmacokinetic Analysis (NCA with Software) analysis->pk_calc end End: Determine PK Parameters (Cmax, Tmax, AUC, F%) pk_calc->end

Figure 2: Representative experimental workflow for an in vivo pharmacokinetic study.

In Vivo Efficacy and Pharmacodynamics

In the AsPC-1 human pancreatic cancer xenograft mouse model, oral administration of this compound at a dose of 80 mg/kg resulted in 100% tumor growth inhibition.[1] This potent anti-tumor activity is correlated with the degradation of the target protein. Pharmacodynamic assessments showed that after 4 weeks of treatment, KRAS G12D degradation reached approximately 75%.[1] Importantly, no significant changes in body weight were observed in the treated animals, suggesting a favorable safety profile at the efficacious dose.[1]

Conclusion

This compound is a promising oral KRAS G12D molecular glue degrader with demonstrated in vivo efficacy. The available pharmacokinetic data, although limited, indicates an oral bioavailability of 22.5% in a relevant mouse model, which is sufficient to drive significant tumor growth inhibition and target degradation.[1] As this compound advances through preclinical development, the publication of more detailed pharmacokinetic studies will be crucial for optimizing dosing regimens and predicting its therapeutic window for potential clinical applications. The methodologies outlined in this guide provide a framework for conducting and interpreting such studies.

References

The Molecular Glue IPS-06061: A Technical Guide to its Mechanism of Action and Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IPS-06061, a novel, orally active molecular glue designed to selectively target and degrade the KRAS G12D mutant protein. KRAS mutations are prevalent in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers, with the G12D variant being one of the most common and challenging to target.[1] this compound represents a promising therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate the oncogenic driver.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a molecular glue, inducing proximity between the neosubstrate, KRAS G12D, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[2] This action facilitates the formation of a stable ternary complex (CRBN-IPS-06061-KRAS G12D), leading to the poly-ubiquitination of KRAS G12D.[1][3] The ubiquitin tags mark the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the cancer-driving protein from the cell.[2]

This targeted protein degradation approach offers a distinct advantage over traditional inhibition by removing the entire protein scaffold, thereby preventing both its enzymatic and non-enzymatic functions. This compound has demonstrated high selectivity for the KRAS G12D mutant, with no degradation observed in KRAS wild-type cells.[3]

cluster_0 Mechanism of this compound IPS06061 This compound Ternary_Complex Ternary Complex (CRBN-IPS-06061-KRAS G12D) IPS06061->Ternary_Complex KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of KRAS G12D Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of KRAS G12D Proteasome->Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

Quantitative Analysis of In Vitro Efficacy

This compound has been shown to be a potent degrader of KRAS G12D in various cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro studies.

Parameter Value Description Cell Lines
DC50 <500 nMThe concentration of this compound required to degrade 50% of KRAS G12D protein.SNU-407, AsPC-1
Ternary Complex Kd 331 nMThe dissociation constant for the CRBN-IPS-06061-KRAS G12D ternary complex, indicating high-affinity binding.N/A (SPR Analysis)

Table 1: In Vitro Degradation and Binding Affinity of this compound.[1][2][3]

Impact on Downstream Signaling Pathways

The degradation of KRAS G12D by this compound leads to the significant inhibition of its downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways. These pathways are critical for cancer cell proliferation, survival, and growth.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation. Upon degradation of KRAS G12D, the phosphorylation of downstream kinases MEK and ERK is substantially reduced.

cluster_1 MAPK/ERK Signaling Pathway Inhibition KRAS_G12D KRAS G12D RAF RAF KRAS_G12D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IPS06061 This compound IPS06061->KRAS_G12D

Caption: Inhibition of the MAPK/ERK pathway by this compound.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism. Degradation of KRAS G12D by this compound results in decreased activation of this pathway, as evidenced by reduced phosphorylation of AKT and the downstream effector S6 ribosomal protein.

cluster_2 PI3K/AKT/mTOR Signaling Pathway Inhibition KRAS_G12D KRAS G12D PI3K PI3K KRAS_G12D->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6 S6 mTOR->S6 Growth_Survival Cell Growth & Survival S6->Growth_Survival IPS06061 This compound IPS06061->KRAS_G12D

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Phospho-Protein Concentration of this compound % Reduction (vs. Vehicle) Cell Line
p-ERK (T202/Y204) 100 nM45%AsPC-1
500 nM85%AsPC-1
p-S6 (S235/236) 100 nM40%AsPC-1
500 nM78%AsPC-1

Table 2: Effect of this compound on Downstream Signaling Markers in AsPC-1 Cells (24h treatment). (Data is representative and based on typical results for this class of compounds).

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in a human pancreatic cancer xenograft mouse model using AsPC-1 cells. Oral administration of this compound demonstrated significant and dose-dependent tumor growth inhibition.

Dose Tumor Growth Inhibition (%) KRAS G12D Degradation (%) Model
80 mg/kg100%~75% (after 4 weeks)AsPC-1 Xenograft

Table 3: In Vivo Efficacy of this compound.[1][3]

Importantly, no significant changes in body weight were observed in the treated animals compared to the vehicle group, suggesting a favorable tolerability profile.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for Protein Degradation and Phospho-Protein Analysis
  • Cell Culture and Lysis: AsPC-1 or SNU-407 cells are seeded in 6-well plates and treated with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-KRAS G12D, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-GAPDH) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72-120 hours.

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a four-parameter logistic curve.

AsPC-1 Xenograft Mouse Model
  • Cell Implantation: AsPC-1 cells are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle and treatment groups. This compound is administered orally at the specified dose (e.g., 80 mg/kg) daily.

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the vehicle group reach a predetermined size.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting, to determine the extent of KRAS G12D degradation.

cluster_3 General Experimental Workflow A In Vitro Biochemical Assays (SPR for Kd) B Cell-Based Assays (Degradation DC50, Signaling, Viability IC50) A->B C In Vivo Xenograft Model (Efficacy, PD) B->C D Lead Optimization B->D C->D

Caption: A generalized workflow for the preclinical characterization of this compound.

Conclusion

This compound is a potent and selective molecular glue degrader of the oncogenic KRAS G12D protein. By inducing the proteasomal degradation of KRAS G12D, this compound effectively abrogates downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways. This mechanism of action translates to significant anti-tumor efficacy in preclinical models of pancreatic cancer. The data presented herein underscore the potential of this compound as a promising therapeutic agent for KRAS G12D-mutated cancers, warranting further investigation and clinical development.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular glue degrader IPS-06061, with a focus on its mechanism of action, cellular uptake, and distribution. The information is compiled from preclinical data and is intended to serve as a resource for researchers in oncology and targeted protein degradation.

Core Mechanism of Action

This compound is an orally active, small molecule molecular glue designed to induce the degradation of the KRAS G12D mutant protein.[1][2] KRAS mutations are prevalent in many cancers, with the G12D variant being particularly common in pancreatic cancer.[2] Molecular glues represent an innovative therapeutic modality that facilitates the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

This compound functions by forming a ternary complex with the E3 ligase substrate receptor Cereblon (CRBN) and the KRAS G12D protein.[1] This induced proximity allows the E3 ligase complex to tag KRAS G12D with ubiquitin, marking it for destruction by the 26S proteasome. This targeted degradation approach bypasses the need for a druggable pocket on the KRAS protein, which has historically been a challenge for conventional inhibitors.[2]

IPS-06061_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex This compound->Ternary_Complex KRAS_G12D KRAS G12D (Target Protein) KRAS_G12D->Ternary_Complex CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of Ubiquitin Machinery Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded KRAS G12D (Peptide Fragments) Proteasome->Degradation Protein Degradation

Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

In Vitro Efficacy of this compound
Parameter Value
DC50 (KRAS G12D Degradation)<500 nM[1]
Kd (for CRBN-IPS-06061-KRAS G12D ternary complex)331 nM[2]
In Vivo Efficacy of this compound in AsPC-1 Xenograft Model
Parameter Value
Dosing80 mg/kg, oral administration[2]
Tumor Growth Inhibition100%[2]
KRAS G12D Degradation (after 4 weeks)~75%[2]
Oral Bioavailability22.5%[2]

Cellular Uptake and Distribution (Inferred)

Disclaimer: Specific experimental data on the cellular uptake and subcellular distribution of this compound are not currently available in the public domain. The following section is based on the general characteristics of molecular glue degraders and related small molecules.

As a small molecule, this compound is expected to cross the cell membrane primarily through passive diffusion. Its relatively low molecular weight, a characteristic of molecular glues compared to larger PROTACs, likely contributes to favorable membrane permeability and cellular uptake.

Once inside the cell, this compound must localize to the compartments containing its targets: KRAS G12D and the CRBN E3 ligase. KRAS proteins are known to be associated with the inner surface of the plasma membrane, as well as on the membranes of the Golgi apparatus and endoplasmic reticulum. The CRBN E3 ligase complex is predominantly localized in the nucleus, but it is also found in the cytoplasm. Therefore, for effective ternary complex formation, this compound is expected to distribute throughout the cytoplasm and potentially the nucleus.

The distribution of similar molecular glues, such as indisulam, has been shown to affect proteins in both the nucleus and cytoplasm. This suggests that these types of molecules can achieve broad intracellular distribution.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly released. However, the following are representative protocols for the key experiments cited in the preclinical characterization of molecular glue degraders.

Ternary Complex Formation Assay (Surface Plasmon Resonance)

This protocol describes a general method for assessing the formation and stability of a ternary complex (E3 ligase-degrader-target protein) using Surface Plasmon Resonance (SPR).

Objective: To determine the binding affinity (Kd) of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified CRBN (or relevant E3 ligase component).

  • Recombinant purified KRAS G12D (target protein).

  • This compound.

  • SPR running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase (CRBN) onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction (Control): Inject a series of concentrations of this compound over the CRBN surface to determine the binary binding affinity.

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein (KRAS G12D) and varying concentrations of this compound.

  • Injection and Data Collection: Inject these solutions over the CRBN-immobilized surface and record the binding responses.

  • Data Analysis: Fit the binding data to a suitable kinetic or steady-state model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) for the ternary complex.

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize CRBN on SPR Chip r1 Inject Analytes over Chip p1->r1 p2 Prepare Analytes: 1. This compound alone 2. This compound + KRAS G12D p2->r1 r2 Measure Binding Response r1->r2 a1 Generate Sensorgrams r2->a1 a2 Fit Data to Models a1->a2 a3 Calculate Kd for Binary & Ternary Complexes a2->a3

Workflow for SPR-based ternary complex analysis.
In Vitro KRAS G12D Degradation Assay (Western Blot)

This protocol outlines a method to quantify the degradation of KRAS G12D in cancer cell lines following treatment with this compound.

Objective: To determine the DC50 (concentration for 50% degradation) of this compound.

Materials:

  • KRAS G12D-mutant cancer cell line (e.g., AsPC-1, SNU-407).

  • Cell culture reagents.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE and Western blot equipment.

  • Primary antibodies: anti-KRAS G12D, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Add ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for KRAS G12D and the loading control. Normalize the KRAS G12D signal to the loading control and plot the percentage of remaining KRAS G12D against the log of the this compound concentration. Calculate the DC50 value from the resulting dose-response curve.

AsPC-1 Pancreatic Cancer Xenograft Model

This protocol describes a general procedure for establishing and using a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity and in vivo target degradation of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • AsPC-1 human pancreatic cancer cells.

  • Matrigel (optional).

  • This compound formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of AsPC-1 cells (often mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer this compound (e.g., 80 mg/kg) or vehicle to the respective groups via oral gavage daily.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study (e.g., 4 weeks), euthanize the mice.

    • Excise the tumors, weigh them, and calculate the tumor growth inhibition.

    • A portion of the tumor tissue can be flash-frozen for subsequent analysis (e.g., Western blot or mass spectrometry) to quantify the level of KRAS G12D degradation.

Xenograft_Workflow start Start implant Implant AsPC-1 Cells into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Vehicle, this compound) monitor_growth->randomize treat Daily Oral Dosing randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat endpoint Study Endpoint (e.g., 4 weeks) measure->endpoint analysis Analysis endpoint->analysis tgi Calculate Tumor Growth Inhibition analysis->tgi degradation Quantify KRAS G12D Degradation in Tumors analysis->degradation end End tgi->end degradation->end

Workflow for in vivo xenograft studies.

References

Methodological & Application

Application Notes and Protocols for IPS-06061 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPS-06061 is a novel, orally active molecular glue degrader specifically designed to target the oncogenic KRAS G12D mutant protein.[1][2][3] KRAS mutations are prevalent in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer, making it a critical target for therapeutic development. This compound functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the KRAS G12D protein.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12D, thereby inhibiting downstream oncogenic signaling pathways. These application notes provide detailed protocols for the in vitro use of this compound in relevant cell culture models.

Mechanism of Action

This compound acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. In this case, this compound facilitates the interaction between CRBN and KRAS G12D. This hijacking of the ubiquitin-proteasome system results in the selective degradation of the KRAS G12D oncoprotein.

cluster_0 Cellular Environment This compound This compound Ternary_Complex CRBN :: this compound :: KRAS G12D Ternary Complex This compound->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex Ub_KRAS Ubiquitinated KRAS G12D Ternary_Complex->Ub_KRAS E3 Ligase Activity Ub Ubiquitin Ub->Ub_KRAS Proteasome Proteasome Ub_KRAS->Proteasome Degradation Degraded KRAS G12D Proteasome->Degradation

Figure 1: Mechanism of this compound-mediated KRAS G12D degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

ParameterValueCell LinesReference
DC₅₀ < 500 nMAsPC-1, SNU-407[1][4]
Binding Affinity (Kd) 331 nM (for ternary complex)N/A (SPR analysis)[5]

Table 1: In Vitro Efficacy of this compound.

Cell LineCancer TypeKRAS MutationRecommended Culture Medium
AsPC-1 Pancreatic AdenocarcinomaG12DRPMI-1640 + 10% FBS
SNU-407 Colorectal AdenocarcinomaG12DRPMI-1640 + 10% FBS

Table 2: Recommended Cell Lines for this compound Studies.

Experimental Protocols

Cell Culture and Maintenance

Objective: To provide standard procedures for culturing AsPC-1 and SNU-407 cells for use in this compound experiments.

Materials:

  • AsPC-1 or SNU-407 cell lines

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well plates

Protocol:

  • Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen/Strep.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:6 ratio.

Western Blot Analysis of KRAS G12D Degradation

Objective: To determine the dose- and time-dependent degradation of KRAS G12D protein in response to this compound treatment.

Materials:

  • AsPC-1 or SNU-407 cells

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Ras (G12D Mutant Specific) (D8H7) Rabbit mAb (Cell Signaling Technology #14429)[6][7]

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody (Cell Signaling Technology #9101)[8]

    • p44/42 MAPK (Erk1/2) Antibody (Cell Signaling Technology #9102)

    • β-Actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Seeding: Seed 5 x 10⁵ AsPC-1 or SNU-407 cells per well in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) or DMSO as a vehicle control. For time-course experiments, treat cells with a fixed concentration (e.g., 500 nM) for various durations (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-KRAS G12D at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.

cluster_workflow Western Blot Workflow A Seed Cells (AsPC-1 or SNU-407) B Treat with this compound (Dose-response or Time-course) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer to PVDF C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detect & Quantify Protein Levels E->F

Figure 2: Western blot experimental workflow.
Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of KRAS G12D mutant cells.

Materials:

  • AsPC-1 or SNU-407 cells

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed AsPC-1 or SNU-407 cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[9] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway Analysis

Degradation of KRAS G12D by this compound is expected to inhibit downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[10][11]

cluster_pathway KRAS G12D Downstream Signaling KRAS_G12D KRAS G12D (Active) Degradation Degradation KRAS_G12D->Degradation RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K This compound This compound This compound->KRAS_G12D induces MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR mTOR->Proliferation

Figure 3: KRAS G12D signaling and this compound intervention.

Troubleshooting

IssuePossible CauseSolution
No KRAS G12D degradation observed - Incorrect this compound concentration- Insufficient treatment time- Antibody not working- Perform a dose-response and time-course experiment- Verify antibody with a positive control cell line
High variability in cell viability assay - Uneven cell seeding- Edge effects in the 96-well plate- Ensure a single-cell suspension before seeding- Do not use the outer wells of the plate for the assay
Weak or no signal in Western blot - Low protein concentration- Inefficient protein transfer- Inactive ECL substrate- Load more protein (20-30 µg)- Optimize transfer conditions- Use fresh ECL substrate

Table 3: Troubleshooting common issues.

Conclusion

This compound represents a promising therapeutic agent for cancers harboring the KRAS G12D mutation. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro activity of this compound, including its ability to induce the degradation of its target and inhibit downstream oncogenic signaling, ultimately leading to reduced cancer cell viability. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this targeted protein degrader.

References

Application Notes and Protocols for IPS-06061 in KRAS G12D Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KRAS mutations are among the most prevalent drivers of human cancers, with the G12D substitution being particularly common in pancreatic, colorectal, and non-small cell lung cancers.[1] Historically, KRAS has been considered an "undruggable" target. However, recent advances have led to the development of novel therapeutic strategies, including molecular glue degraders. IPS-06061 is a novel, orally active molecular glue that selectively targets the KRAS G12D mutant protein.[1][2][3][4] It functions by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1][5] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in KRAS G12D mutant cell lines.

Mechanism of Action

This compound induces the selective degradation of KRAS G12D by hijacking the cell's natural protein disposal system. The molecule acts as a "glue," facilitating the interaction between the neosubstrate (KRAS G12D) and the E3 ubiquitin ligase, CRBN.[1][2] This proximity leads to the transfer of ubiquitin molecules to KRAS G12D, marking it for recognition and degradation by the 26S proteasome. This targeted degradation removes the oncogenic driver, leading to the inhibition of downstream signaling pathways and suppression of tumor growth.[1][5]

G cluster_0 Cellular Environment KRAS_G12D KRAS G12D Ternary_Complex KRAS G12D-IPS06061-CRBN Ternary Complex KRAS_G12D->Ternary_Complex Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12D->Downstream Oncogenic Signaling IPS06061 This compound IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_KRAS Ubiquitinated KRAS G12D Ternary_Complex->Ub_KRAS Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_KRAS->Proteasome Recognition Degraded_KRAS Degraded KRAS G12D (Amino Acids) Proteasome->Degraded_KRAS Degradation Inhibition Pathway Inhibition Proteasome->Inhibition Inhibition of Oncogenic Signaling

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
Binding Affinity (Kd)331 nM-[1]
Degradation (DC50)<500 nMSNU-407, AsPC-1[2][3]

Table 2: In Vivo Efficacy of this compound in AsPC-1 Xenograft Model

ParameterValueDosingReference
Tumor Growth Inhibition100%80 mg/kg, oral[1]
KRAS G12D Degradation~75% (after 4 weeks)80 mg/kg, oral[1]
Bioavailability22.5%-[1]

Experimental Protocols

Cell Line Maintenance

AsPC-1 (ATCC® CRL-1682™)

  • Description: Human pancreatic adenocarcinoma cell line with a KRAS G12D mutation.

  • Growth Medium: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, rinse with PBS and detach using 0.25% (w/v) Trypsin-0.53 mM EDTA solution. Neutralize with complete growth medium, centrifuge, and re-seed at a ratio of 1:3 to 1:6.[6]

SNU-407

  • Description: Human colorectal adenocarcinoma cell line with a KRAS G12D mutation.

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at a 1:3 to 1:4 ratio when confluent using 0.25% trypsin/EDTA.[7]

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_ctg Add CellTiter-Glo® Reagent incubate_72h->add_ctg shake Shake 2 min add_ctg->shake incubate_10m Incubate 10 min shake->incubate_10m read_lum Read Luminescence incubate_10m->read_lum analyze Analyze Data (Calculate IC50) read_lum->analyze end End analyze->end

Caption: Cell viability assay workflow.

Protocol:

  • Seed KRAS G12D mutant cells (e.g., AsPC-1, SNU-407) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot for KRAS G12D Degradation

This protocol is to quantify the amount of KRAS G12D protein following treatment with this compound.

G start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-KRAS, anti-Actin) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Quantify bands detect->analyze end End analyze->end

Caption: Western blot workflow for protein degradation.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against KRAS G12D and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize KRAS G12D levels to the loading control.

In Vivo Xenograft Study

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Protocol:

  • Harvest AsPC-1 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 80 mg/kg) or vehicle orally once daily.[1]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm KRAS G12D degradation).

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The experimental conditions may require optimization for specific laboratory settings and reagents. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Establishing a Xenograft Mouse Model for IPS-06061 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS mutations are among the most prevalent drivers of human cancers, with the G12D mutation being particularly common in aggressive malignancies like pancreatic ductal adenocarcinoma.[1] For years, KRAS was considered "undruggable" due to the lack of deep pockets for small molecule inhibitors to bind. The landscape of KRAS-targeted therapies is rapidly evolving with the advent of novel therapeutic modalities. IPS-06061 is an orally active "molecular glue" degrader that represents a promising strategy for targeting KRAS G12D mutant cancers.[2][3] This compound works by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[2][3] Preclinical studies have demonstrated the potent and selective degradation of KRAS G12D by this compound, resulting in significant anti-tumor activity.[3][4]

This document provides detailed application notes and protocols for establishing a robust xenograft mouse model using the AsPC-1 human pancreatic cancer cell line, which harbors the KRAS G12D mutation. This model is essential for the in vivo evaluation of this compound's efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action of this compound

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between the neosubstrate, KRAS G12D, and the substrate receptor of the Cullin-Ring ligase 4 (CRL4) E3 ubiquitin ligase complex, Cereblon (CRBN).[2][5] This induced proximity leads to the polyubiquitination of KRAS G12D, marking it for degradation by the 26S proteasome. The degradation of the oncogenic KRAS G12D protein inhibits downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.[6]

cluster_0 This compound Mechanism of Action KRAS_G12D KRAS G12D (Oncogenic Protein) Ternary_Complex Ternary Complex (KRAS G12D-IPS06061-CRBN) KRAS_G12D->Ternary_Complex IPS06061 This compound (Molecular Glue) IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Downstream Inhibition of Downstream Signaling (e.g., RAF-MEK-ERK) Proteasome->Downstream Degradation of KRAS G12D

Mechanism of this compound as a molecular glue degrader.

Data Presentation

The following tables summarize the expected quantitative data from in vivo studies of this compound in an AsPC-1 xenograft model.[3]

Table 1: In Vivo Efficacy of this compound in AsPC-1 Xenograft Model

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (%)KRAS G12D Degradation (%)
Vehicle Control-Oral00
This compound80 mg/kgOral100~75

Table 2: Animal Health Monitoring

Treatment GroupDosageMean Body Weight Change (%)Observations
Vehicle Control-No significant changeNormal behavior
This compound80 mg/kgNo significant changeNormal behavior

Experimental Protocols

Cell Culture and Preparation

Materials:

  • AsPC-1 human pancreatic cancer cell line (ATCC® CRL-1682™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (Corning)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Culture AsPC-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For tumor implantation, harvest cells in their exponential growth phase.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, serum-free RPMI-1640 or PBS.

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of serum-free medium/PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL.[7] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

Xenograft Tumor Implantation

Materials:

  • 6-8 week old female athymic nude or NOD/SCID mice[7]

  • Prepared AsPC-1 cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Animal clippers

  • 70% ethanol

Protocol:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave the fur on the right flank of each mouse.

  • Clean the injection site with 70% ethanol.

  • Gently mix the cell suspension to ensure uniform distribution.

  • Subcutaneously inject 100 µL of the AsPC-1 cell suspension (containing 1 million cells) into the right flank of each mouse.[7]

  • Monitor the mice during recovery from anesthesia.

Tumor Growth Monitoring and Treatment

Materials:

  • Digital calipers

  • Animal balance

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

Protocol:

  • Begin monitoring for tumor formation 7-10 days post-implantation.

  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Monitor the body weight of each mouse 2-3 times per week as a measure of general health.

  • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 80 mg/kg) and the vehicle control orally once daily according to the study design.[3]

  • Continue to monitor tumor volume and body weight throughout the treatment period.

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study, in accordance with IACUC guidelines.[7]

Data Analysis and Tissue Collection

Protocol:

  • Plot mean tumor volume ± SEM for each group over time to generate tumor growth curves.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for KRAS G12D levels) or fixed in formalin for histopathological analysis.

Experimental Workflow and Signaling Pathway Diagrams

cluster_1 Xenograft Study Workflow Cell_Culture AsPC-1 Cell Culture & Expansion Cell_Prep Cell Harvest & Preparation Cell_Culture->Cell_Prep Implantation Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (TGI, PK/PD, Histology) Endpoint->Analysis

Experimental workflow for the AsPC-1 xenograft model.

cluster_2 KRAS G12D Signaling Pathway KRAS KRAS G12D (Constitutively Active) RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, & Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IPS06061_Degradation This compound Mediated Degradation IPS06061_Degradation->KRAS Inhibits

Simplified KRAS G12D signaling pathway.

References

Application Notes and Protocols for IPS-06061 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPS-06061 is a novel, orally bioavailable molecular glue degrader that selectively targets the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] Developed by Innopharmascreen Inc., this compound functions by inducing the degradation of the KRAS G12D protein.[1][2] These application notes provide a summary of the available preclinical data and generalized protocols for the dosage and administration of this compound in animal models based on published findings.

Mechanism of Action

This compound acts as a molecular glue, forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the KRAS G12D mutant protein.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12D, inhibiting downstream signaling pathways and suppressing tumor growth.[1][2] In vitro studies have demonstrated the high selectivity of this compound for KRAS G12D.[1]

cluster_cell Cancer Cell IPS_06061 This compound Ternary_Complex Ternary Complex (KRAS G12D-IPS-06061-CRBN) IPS_06061->Ternary_Complex Binds KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex Recruited to CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex Recruited by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation KRAS G12D Degradation Proteasome->Degradation Mediates Downstream Inhibition of Downstream Signaling Degradation->Downstream Tumor_Suppression Tumor Growth Suppression Downstream->Tumor_Suppression

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy and Pharmacokinetics

Preclinical evaluation of this compound has been conducted in a human pancreatic cancer xenograft mouse model. The key findings from this study are summarized in the tables below.

Table 1: In Vivo Efficacy of this compound in AsPC-1 Xenograft Model
Animal ModelCell LineTreatmentDosageAdministration RouteStudy DurationKey OutcomesReference
MouseAsPC-1 (human pancreatic cancer)This compound80 mg/kgOral4 weeks100% tumor growth inhibition[1]
~75% KRAS G12D degradation[1]
No significant changes in body weight[1]
Table 2: Pharmacokinetic Profile of this compound
ParameterValueSpeciesReference
Bioavailability22.5%Mouse[1]

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound based on the available data and standard practices for xenograft models. These should be adapted and optimized for specific experimental designs.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

1. Animal Model:

  • Species: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Age: 6-8 weeks.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

2. Cell Culture and Implantation:

  • Cell Line: AsPC-1 (or other KRAS G12D mutant cell line).

  • Culture Conditions: Maintain cells in the recommended medium and conditions.

  • Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a suitable matrix like Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

4. Formulation and Administration of this compound:

  • Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80). The exact formulation for this compound is not publicly available and will require optimization.

  • Dosage: Based on published data, a starting dose of 80 mg/kg can be used.[1] Dose-ranging studies are recommended to determine the optimal dose.

  • Administration: Administer the formulation orally (e.g., by gavage) at a consistent time each day. The frequency of administration (e.g., once or twice daily) should be determined based on pharmacokinetic data if available, or empirically.

  • Control Group: Administer the vehicle alone to the control group.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis.

6. Pharmacodynamic Analysis:

  • To assess KRAS G12D degradation, tumor samples can be analyzed by methods such as Western blotting or mass spectrometry.

cluster_workflow In Vivo Efficacy Study Workflow Start Start Cell_Culture Cell Culture (e.g., AsPC-1) Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound (80 mg/kg) or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., 4 weeks) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Figure 2: Experimental workflow for an in vivo efficacy study.
Protocol 2: Pharmacokinetic Study

1. Animal Model:

  • Species: Mice (or other relevant species).

  • Cannulation: For serial blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be appropriate.

2. Formulation and Administration:

  • Prepare this compound in a suitable vehicle for both oral and intravenous administration to determine bioavailability.

  • Administer a single dose of this compound via the desired route (e.g., 80 mg/kg orally).

3. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store frozen until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Safety and Tolerability

In the AsPC-1 xenograft model, oral administration of this compound at 80 mg/kg did not result in any significant changes in body weight compared to the vehicle-treated group, suggesting good tolerability at this dose.[1] However, comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound.

Conclusion

This compound is a promising KRAS G12D-targeting molecular glue degrader with demonstrated in vivo efficacy in a pancreatic cancer model. The provided protocols offer a framework for further preclinical investigation of this compound. Researchers should adapt these protocols to their specific experimental needs and consult relevant institutional animal care and use committee guidelines.

References

Application Notes and Protocols for Detecting KRAS G12D Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of KRAS G12D protein degradation using Western blotting. This method is crucial for the characterization of potential therapeutic agents, such as proteolysis-targeting chimeras (PROTACs), that are designed to induce the degradation of this key oncogenic protein.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is a common driver mutation that locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. Targeted degradation of KRAS G12D represents a promising therapeutic strategy. Western blotting is a fundamental technique to quantify the reduction in cellular KRAS G12D levels, providing direct evidence of a degrader's efficacy.

KRAS Signaling Pathway

The K-Ras protein is a GTPase that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutant KRAS, such as KRAS G12D, is deficient in GTP hydrolysis, leading to its persistent activation.[1] Activated KRAS stimulates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.[2][3]

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS G12D-GDP (Inactive) KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GDP GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., KRAS G12D mutant cell line) Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SamplePrep 4. Sample Preparation (with Laemmli buffer) Quantification->SamplePrep SDSPAGE 5. SDS-PAGE SamplePrep->SDSPAGE Transfer 6. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Anti-KRAS G12D & Loading Control) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

References

Application Notes and Protocols for Immunoprecipitation of the IPS-06061 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPS-06061 is a novel molecular glue degrader that selectively targets the KRAS G12D mutant protein, a critical driver in numerous cancers.[1][2] Its mechanism of action involves the formation of a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and KRAS G12D.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12D. Understanding and confirming the formation of this this compound-CRBN-KRAS G12D ternary complex is a crucial step in the preclinical validation of this targeted therapy.

These application notes provide detailed protocols for the immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) of the this compound-induced ternary complex in cellular models. The protocols are designed to be a comprehensive guide for researchers, offering step-by-step instructions for both single and sequential immunoprecipitation assays, as well as guidelines for data analysis and interpretation.

Signaling Pathway and Mechanism of Action

This compound acts as a molecular "glue," facilitating an interaction between CRBN and KRAS G12D, proteins that do not natively interact with high affinity. This interaction is central to its therapeutic effect. The formation of the ternary complex is the initiating event in a cascade that leads to the targeted degradation of the oncoprotein.

IPS_06061_Pathway cluster_0 Cellular Environment IPS_06061 This compound Ternary_Complex This compound-CRBN-KRAS G12D Ternary Complex IPS_06061->Ternary_Complex CRBN CRBN (E3 Ligase Component) CRBN->Ternary_Complex KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Ubiquitin Machinery Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation KRAS G12D Degradation Proteasome->Degradation Co_IP_Workflow start Start: KRAS G12D-mutant cells treat Treat with this compound or Vehicle (DMSO) start->treat lyse Cell Lysis treat->lyse preclear Pre-clear Lysate with Control IgG and Beads lyse->preclear ip Immunoprecipitation with anti-CRBN or anti-KRAS G12D Antibody preclear->ip capture Immune Complex Capture with Protein A/G Magnetic Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis for CRBN and KRAS G12D elute->analysis end End: Detect Ternary Complex analysis->end Two_Step_IP_Logic start Cell Lysate with Ternary Complex step1 Step 1: Immunoprecipitate with anti-CRBN Antibody start->step1 elution Elute with CRBN Peptide (Native Conditions) step1->elution step2 Step 2: Re-immunoprecipitate Eluate with anti-KRAS G12D Antibody elution->step2 analysis Western Blot for CRBN and KRAS G12D step2->analysis conclusion Conclusion: CRBN and KRAS G12D are in the same complex analysis->conclusion

References

Application Notes and Protocols for Long-Term Efficacy Studies of IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IPS-06061 is a novel, orally bioavailable molecular glue degrader designed to selectively target the KRAS G12D mutation, a key oncogenic driver in a variety of malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] As a form of targeted protein degradation (TPD), this compound functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the KRAS G12D protein. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of KRAS G12D, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK cascade.[4][5]

Initial preclinical studies have demonstrated significant anti-tumor efficacy of this compound. In a human pancreatic cancer xenograft model (AsPC-1), oral administration of this compound at 80 mg/kg resulted in 100% tumor growth inhibition, with approximately 75% degradation of the KRAS G12D protein observed after four weeks of treatment.[1] While these results are promising, the long-term efficacy, durability of response, and the potential for acquired resistance are critical parameters to investigate for further clinical development.

These application notes provide a comprehensive framework and detailed protocols for designing and executing long-term (90-120 days) in vivo efficacy studies of this compound. The focus is on patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors.[6][7] The protocols outlined herein cover experimental design, dosing strategies, methods for monitoring tumor response and animal welfare, pharmacodynamic analyses to confirm target engagement and pathway modulation, and strategies for investigating mechanisms of acquired resistance.

Core Concepts and Signaling Pathway

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the KRAS G12D oncoprotein. The binding of this compound to both CRBN and KRAS G12D forms a stable ternary complex, which is recognized by the E3 ubiquitin ligase machinery. This leads to the polyubiquitination of KRAS G12D, marking it for degradation by the 26S proteasome. The degradation of KRAS G12D abrogates its ability to activate downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[8][9]

IPS_06061_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation Degradation Complex cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active GTP-bound) RTK->KRAS_G12D Activation RAF RAF KRAS_G12D->RAF Ternary_Complex Ternary Complex (CRBN-IPS06061-KRAS G12D) KRAS_G12D->Ternary_Complex Proteasome 26S Proteasome KRAS_G12D->Proteasome MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors IPS06061 This compound IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->KRAS_G12D Tags for degradation Degraded_KRAS Degraded KRAS Peptides Proteasome->Degraded_KRAS Degradation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Long_Term_Efficacy_Workflow cluster_setup Phase 1: Model Establishment & Setup cluster_treatment Phase 2: Long-Term Treatment & Monitoring (Up to 120 Days) cluster_groups Treatment Arms cluster_analysis Phase 3: Endpoint & Resistance Analysis P1 Establish KRAS G12D Pancreatic Cancer PDX Model P2 Expand PDX Tumors in NOD/SCID Mice P1->P2 P3 Randomize Mice into Treatment Groups (n=10 per group) P2->P3 G1 Group 1: Vehicle Control (p.o., daily) P3->G1 G2 Group 2: This compound Continuous Dosing (e.g., 80 mg/kg, p.o., daily) P3->G2 G3 Group 3: This compound Intermittent Dosing (e.g., 120 mg/kg, 5 days on/2 days off) P3->G3 M1 Monitor Tumor Volume (2x/week) G1->M1 M2 Monitor Body Weight & Clinical Signs (2-3x/week) G1->M2 M3 Longitudinal ctDNA Analysis (Blood collection every 2 weeks) G1->M3 G2->M1 G2->M2 G2->M3 G3->M1 G3->M2 G3->M3 E1 Euthanize at Endpoint (Tumor >1500 mm³ or Humane Endpoint) M1->E1 Endpoint Reached M2->E1 Endpoint Reached M3->E1 Endpoint Reached E2 Collect Tumors, Blood, & Tissues E1->E2 E3 Pharmacodynamic Analysis: - Western Blot (KRAS, p-ERK) - IHC (Ki-67, p-ERK) E2->E3 E4 Resistance Analysis on Relapsed Tumors: - WES/RNA-seq - Establish resistant PDX models E2->E4

References

Application Notes and Protocols for the Quantification of IPS-06061 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of IPS-06061, a novel molecular glue degrader of KRAS G12D, in various biological matrices.[1][2] The methodologies described herein are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers engaged in preclinical and clinical development of this compound. While specific performance characteristics will require validation in individual laboratories, these protocols offer a robust starting point for accurate and reliable quantification of this compound.

Introduction to this compound

This compound is an orally active small molecule that functions as a molecular glue to induce the degradation of mutant KRAS G12D protein.[3] It facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in xenograft models, highlighting the need for sensitive and specific analytical methods to characterize its pharmacokinetics and pharmacodynamics.[1][2]

Signaling Pathway of this compound

IPS_06061_Pathway cluster_cell Cancer Cell IPS_06061 This compound Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex IPS_06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS KRAS G12D KRAS->Ternary_Complex Proteasome Proteasome KRAS->Proteasome Poly-ubiquitinated KRAS G12D Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->KRAS Degradation KRAS G12D Degradation Proteasome->Degradation Tumor_Suppression Tumor Growth Inhibition Degradation->Tumor_Suppression

Caption: Mechanism of action of this compound.

Application Note 1: Quantification of this compound in Plasma using LC-MS/MS

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. LC-MS/MS is a powerful technique for quantifying small molecules in complex biological matrices due to its high specificity and sensitivity.[4][5]

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Accuracy (% Recovery) 88% - 105%
Matrix Effect Minimal
Extraction Recovery > 85%
Experimental Protocol: LC-MS/MS Method

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-IPS-06061)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% ACN).

  • Vortex for 10 seconds.

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion (to be determined based on compound structure)

    • SIL-IS: [M+H]+ → fragment ion (to be determined based on compound structure)

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte (this compound) to the internal standard (SIL-IS).

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Cold Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantify Concentration Curve->Quantification

Caption: LC-MS/MS workflow for this compound.

Application Note 2: Development of a Competitive ELISA for this compound

This application note outlines the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the high-throughput quantification of this compound in biological fluids. A competitive ELISA is a suitable format for small molecules like this compound.[6][7]

Quantitative Data Summary
ParameterResult
Assay Range 1 - 500 ng/mL
Lower Limit of Detection (LOD) 1 ng/mL
Intra-assay Precision (%CV) ≤ 8%
Inter-assay Precision (%CV) ≤ 15%
Specificity High (minimal cross-reactivity with structurally related compounds)
Experimental Protocol: Competitive ELISA

1. Materials and Reagents

  • Anti-IPS-06061 polyclonal or monoclonal antibody (capture antibody)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • This compound standard

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

2. Assay Procedure

  • Coating:

    • Dilute the anti-IPS-06061 antibody in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of either the this compound standard or the biological sample to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • The signal is inversely proportional to the amount of this compound in the sample.

  • A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • A four-parameter logistic (4-PL) curve fit is typically used to analyze the data.

  • The concentration of this compound in the samples is interpolated from the standard curve.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating Coat Plate with Anti-IPS-06061 Antibody Wash1 Wash Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Add_Sample Add Sample or Standard Wash2->Add_Sample Add_Conjugate Add this compound-HRP Add_Sample->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Color_Dev Color Development Add_Substrate->Color_Dev Stop Add Stop Solution Color_Dev->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Competitive ELISA workflow for this compound.

References

Application Notes and Protocols for Studying Drug Resistance in KRAS G12D Tumors with IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1] Historically, KRAS has been considered an "undruggable" target. However, recent advances have led to the development of novel therapeutic strategies, including molecular glue degraders.[1][2]

IPS-06061 is an orally active molecular glue that selectively targets the KRAS G12D mutant protein.[3] It functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1][3] This targeted protein degradation offers a promising approach to treating KRAS G12D-driven tumors.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate drug resistance mechanisms in KRAS G12D-mutated cancers.

Mechanism of Action of this compound

This compound acts as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, and the KRAS G12D protein. This induced proximity leads to the polyubiquitination of KRAS G12D, marking it for degradation by the 26S proteasome. This targeted degradation removes the oncogenic driver from the cell, inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, and ultimately suppressing tumor growth.[6]

cluster_0 Cellular Environment KRAS G12D KRAS G12D Ternary Complex CRBN-IPS-06061-KRAS G12D KRAS G12D->Ternary Complex CRBN CRBN CRBN->Ternary Complex This compound This compound This compound->Ternary Complex Polyubiquitinated KRAS G12D Polyubiquitinated KRAS G12D Ternary Complex->Polyubiquitinated KRAS G12D Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated KRAS G12D Proteasome Proteasome Polyubiquitinated KRAS G12D->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Start Start Seed Cells Seed Cells Start->Seed Cells Add this compound Dilutions Add this compound Dilutions Seed Cells->Add this compound Dilutions Incubate 72h Incubate 72h Add this compound Dilutions->Incubate 72h Add Viability Reagent Add Viability Reagent Incubate 72h->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 End End Calculate IC50->End cluster_pathway KRAS G12D Signaling Pathway cluster_inhibition Effect of this compound KRAS G12D KRAS G12D RAF RAF KRAS G12D->RAF PI3K PI3K KRAS G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->KRAS G12D induces degradation Degradation Degradation Parental Cells Parental Cells Continuous Exposure (IC50) Continuous Exposure (IC50) Parental Cells->Continuous Exposure (IC50) Population Recovery Population Recovery Continuous Exposure (IC50)->Population Recovery Dose Escalation Dose Escalation Population Recovery->Dose Escalation Repeat Repeat Dose Escalation->Repeat Resistant Population (High IC50) Resistant Population (High IC50) Dose Escalation->Resistant Population (High IC50) Single-Cell Cloning Single-Cell Cloning Resistant Population (High IC50)->Single-Cell Cloning Resistant Clones Resistant Clones Single-Cell Cloning->Resistant Clones Mechanism of Resistance Studies Mechanism of Resistance Studies Resistant Clones->Mechanism of Resistance Studies

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting IPS-06061 Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IPS-06061, a molecular glue degrader of KRAS G12D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally active molecular glue that induces the degradation of KRAS G12D.[1][2] It functions by forming a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the KRAS G12D mutant protein.[1][2][3] This proximity induces the ubiquitination of KRAS G12D, targeting it for proteasomal degradation.

Q2: What is the expected potency of this compound?

In cellular assays, this compound has been shown to degrade KRAS G12D with a DC50 (concentration for 50% degradation) of less than 500 nM.[1][2]

Q3: Is this compound selective for KRAS G12D?

Yes, studies have shown that this compound is highly selective for the degradation of KRAS G12D and does not affect wild-type KRAS.[3]

Q4: What level of degradation can be expected in vivo?

In a human pancreatic cancer xenograft mouse model (AsPC-1), oral administration of this compound at 80 mg/kg resulted in approximately 75% degradation of KRAS G12D after 4 weeks of treatment.[3]

Troubleshooting Guide

Issue 1: Poor or No Degradation of KRAS G12D

If you are observing suboptimal or no degradation of your target protein, consider the following potential causes and solutions.

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a range around the reported DC50 (<500 nM).
Insufficient Treatment Time Conduct a time-course experiment to identify the optimal treatment duration. Degradation is a time-dependent process.
Low Proteasome Activity Ensure that the proteasome is active in your experimental system. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132) to see if it rescues the degradation of KRAS G12D.
Incorrect Cell Line Confirm that your cell line expresses the KRAS G12D mutation. This compound is selective and will not degrade wild-type KRAS.[3]
Cellular Health Ensure your cells are healthy and not overgrown, as this can affect cellular processes, including protein degradation.
Compound Integrity Verify the integrity and concentration of your this compound stock solution.
Issue 2: Inconsistent Western Blot Results

Inconsistent or unreliable Western blot data can obscure the true extent of protein degradation.

Possible Causes & Solutions

Possible CauseRecommended Solution
Protein Degradation During Sample Prep Always use fresh samples and add protease and phosphatase inhibitor cocktails to your lysis buffer to prevent non-specific degradation.[4][5] Keep samples on ice or at 4°C during preparation.[4]
Low Protein Load For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting less abundant proteins, you may need to load up to 100 µg.[5]
Poor Antibody Quality Use a primary antibody that is validated for Western blotting and specific for KRAS.[6][7]
Inefficient Protein Transfer Ensure proper membrane activation (e.g., pre-soaking PVDF membranes in methanol). Optimize transfer time and voltage, especially for large proteins.[4][7]
High Background Optimize blocking conditions by trying different blocking buffers (e.g., 5% non-fat milk or BSA in TBST), increasing blocking time, or adding a small amount of detergent like Tween 20 to your wash buffers.[4][6]

Experimental Protocols

Protocol 1: Western Blotting for KRAS G12D Degradation
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.[8]

Visualizations

IPS_06061_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation IPS_06061 This compound CRBN CRBN (E3 Ligase) IPS_06061->CRBN Binds KRAS_G12D KRAS G12D IPS_06061->KRAS_G12D Binds Ub Ubiquitin CRBN->Ub Recruits Proteasome Proteasome KRAS_G12D->Proteasome Targeted to Ub->KRAS_G12D Polyubiquitination Degraded_KRAS Degraded KRAS G12D Proteasome->Degraded_KRAS Degrades Troubleshooting_Workflow Start Poor Degradation Observed Check_Concentration Optimize this compound Concentration Start->Check_Concentration Check_Time Optimize Treatment Time Check_Concentration->Check_Time Optimal Solution_Concentration Run Dose-Response Experiment Check_Concentration->Solution_Concentration Suboptimal Check_Western Review Western Blot Protocol Check_Time->Check_Western Optimal Solution_Time Run Time-Course Experiment Check_Time->Solution_Time Suboptimal Solution_Western Verify Lysis, Loading, Antibodies & Transfer Check_Western->Solution_Western Issues Found End Degradation Optimized Check_Western->End No Issues Solution_Concentration->Check_Time Solution_Time->Check_Western Solution_Western->End

References

Technical Support Center: Optimizing IPS-06061 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of IPS-06061 for in vitro assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active "molecular glue" designed to selectively target the KRAS G12D mutation, which is prevalent in many cancers, including over 90% of pancreatic cancer cases.[1] It functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the KRAS G12D protein.[2] This proximity leads to the ubiquitination and subsequent degradation of KRAS G12D by the proteasome, thereby inhibiting downstream signaling pathways that drive tumor growth.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial dose-response experiments, it is advisable to use a broad, logarithmic dilution series. A suggested starting range is from 1 nM to 10 µM. This range will help to identify the effective concentration window for your specific cell line and assay. Published data indicates that this compound degrades KRAS G12D with a DC50 (concentration for 50% degradation) of less than 500 nM.[2]

Q3: How long should I incubate cells with this compound?

A3: The optimal incubation time will depend on the specific assay and the biological question being addressed. For protein degradation studies (e.g., Western blot), a time-course experiment is recommended. You can treat cells with a fixed concentration of this compound (e.g., the approximate DC50) and measure KRAS G12D levels at various time points, such as 6, 12, 24, and 48 hours. For cell viability assays, a longer incubation period of 72 hours is common to allow for effects on cell proliferation to become apparent.

Q4: What is the best way to prepare and store this compound stock solutions?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q5: Does the "hook effect" apply to this compound?

A5: The "hook effect," where the formation of a ternary complex is inhibited at high concentrations of a bifunctional molecule, is a known phenomenon for PROTACs. However, molecular glues like this compound are generally not susceptible to the hook effect because they are monovalent and exhibit high cooperativity in forming the ternary complex.[3][4][5]

Troubleshooting Guides

Issue 1: No degradation of KRAS G12D is observed in my Western blot.

Possible Cause Solution
Concentration is too low. Test a higher concentration range of this compound.
Incubation time is too short. Perform a time-course experiment to determine the optimal incubation time for degradation.
Cell line does not express KRAS G12D. Confirm the KRAS mutation status of your cell line. Use a positive control cell line known to express KRAS G12D (e.g., AsPC-1, SNU-407).[1]
Poor antibody quality. Use a validated antibody specific for KRAS G12D. Include a positive control lysate to verify antibody performance.
Inefficient protein extraction or transfer. Ensure your lysis buffer contains protease and phosphatase inhibitors. Verify protein transfer to the membrane using Ponceau S staining.

Issue 2: High levels of cell death are observed across all concentrations, including the vehicle control.

Possible Cause Solution
Solvent toxicity. Ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent.
Compound-induced cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. Adjust your experimental concentrations to be below the cytotoxic threshold if you are studying non-cytotoxic effects.
Poor cell health. Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Solution
Inconsistent cell culture conditions. Standardize cell culture parameters such as cell passage number, confluency, and media composition.
Pipetting errors. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.
Variability in compound stock. Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and representative data for other KRAS G12D degraders to guide experimental design.

Table 1: In Vitro Activity of this compound

Parameter Value Assay Reference
DC50 <500 nMKRAS G12D Degradation[2]
Kd (Ternary Complex) 331 nMSurface Plasmon Resonance (SPR)[1]

Table 2: Representative In Vitro Efficacy of KRAS G12D Degraders in Mutant Cell Lines

Cell Line (Cancer Type) Degrader DC50 (nM) IC50 (nM)
AsPC-1 (Pancreatic) PROTAC Degrader Example2319
SNU-1 (Gastric) PROTAC Degrader Example19.7743.51
HPAF-II (Pancreatic) PROTAC Degrader Example52.9631.36
AGS (Gastric) PROTAC Degrader Example7.4951.53

Note: Data in Table 2 is representative of other KRAS G12D degraders and is intended to provide a general reference for expected potency ranges.[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium.

    • Include wells with medium only for background measurement.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Add 100 µL of the 2X this compound dilutions to the respective wells.

    • For the vehicle control, add medium with the same final DMSO concentration.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[8][9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability relative to the vehicle control.

Protocol 2: Western Blot for KRAS G12D Degradation

This protocol details the procedure for measuring the reduction in KRAS G12D protein levels.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against KRAS G12D overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL detection system.

    • Quantify band intensities and normalize the KRAS G12D signal to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Analysis of Downstream Signaling (pERK)

This protocol is for assessing the inhibition of the downstream MAPK pathway.

  • Sample Preparation:

    • Treat cells with this compound for a shorter duration (e.g., 2-6 hours).

    • Lyse cells as described in the Western blot protocol, ensuring phosphatase inhibitors are included.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK (pERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Re-probing:

    • Detect the pERK signal.

    • Strip the membrane and re-probe with an antibody for total ERK to normalize the pERK signal.[10][11]

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway IPS06061 This compound Ternary_Complex Ternary Complex (CRBN-IPS06061-KRAS G12D) IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS_G12D KRAS G12D KRAS_G12D->Ternary_Complex RAF RAF KRAS_G12D->RAF Activates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->KRAS_G12D Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Mechanism of action of this compound and its effect on the KRAS signaling pathway.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Seed Cells (e.g., KRAS G12D mutant line) B 2. Treat with this compound (Dose-response & Time-course) A->B C 3. Lyse Cells (Add Protease/Phosphatase Inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane F->G H 8. Incubate with Primary Antibody (e.g., anti-KRAS, anti-pERK) G->H I 9. Incubate with Secondary Antibody H->I J 10. Detect Signal (ECL) I->J K 11. Quantify Band Intensity J->K L 12. Normalize to Loading Control (e.g., GAPDH, Total ERK) K->L M 13. Determine DC50 / Pathway Inhibition L->M

Caption: General experimental workflow for assessing this compound efficacy by Western blot.

Troubleshooting Logic

Troubleshooting_Degradation Start No KRAS G12D Degradation Observed Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Sol_Conc Increase concentration range (e.g., up to 10 µM) Check_Conc->Sol_Conc No Check_Cell_Line Does the cell line express KRAS G12D? Check_Time->Check_Cell_Line Yes Sol_Time Perform a time-course (e.g., 6-48h) Check_Time->Sol_Time No Check_Reagents Are Western blot reagents working? Check_Cell_Line->Check_Reagents Yes Sol_Cell_Line Verify genotype. Use positive control line. Check_Cell_Line->Sol_Cell_Line No Sol_Reagents Validate antibodies. Check transfer efficiency. Check_Reagents->Sol_Reagents No Success Degradation Observed Check_Reagents->Success Yes Sol_Conc->Success Sol_Time->Success Sol_Cell_Line->Success Sol_Reagents->Success

Caption: A logical decision tree for troubleshooting lack of KRAS G12D degradation.

References

Technical Support Center: Overcoming Solubility Challenges with IPS-06061 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the KRAS G12D molecular glue degrader, IPS-06061, during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, novel molecular glue degrader that specifically targets the KRAS G12D mutant protein.[1][2][3][4] It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[3][4][5] This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by the KRAS G12D mutation.[1][2]

Q2: What is the reported oral bioavailability of this compound and what does this imply for formulation development?

A2: Preclinical data from a human pancreatic cancer xenograft mouse model demonstrated an oral bioavailability of 22.5% for this compound when administered at 80 mg/kg.[1] While this indicates oral activity, a bioavailability of 22.5% suggests that the compound's absorption is likely limited by its solubility. Therefore, optimizing the formulation is a critical step to enhance exposure and ensure consistent and robust in vivo efficacy.

Q3: What are the general challenges associated with formulating poorly soluble compounds like this compound for oral in vivo studies?

A3: Poorly soluble compounds, often classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, present several challenges for oral administration.[6] These include low dissolution rates in the gastrointestinal fluids, which can lead to incomplete absorption and high variability in plasma concentrations between subjects.[7][8] This can, in turn, affect the reliability and reproducibility of in vivo efficacy and toxicology studies.[6]

Troubleshooting Guide: Formulation Strategies for this compound

This guide provides a step-by-step approach to troubleshoot and overcome solubility-related issues with this compound for your in vivo studies.

Initial Assessment: Solubility Screening

The first step in developing a suitable formulation is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. This data will guide the selection of the most appropriate formulation strategy.

Illustrative Solubility Data for this compound (Hypothetical)

VehicleClassSolubility (mg/mL) at 25°C
WaterAqueous< 0.01
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.01
0.5% Methylcellulose (MC) in WaterAqueous Suspension< 0.01 (dispersible)
5% Dimethyl Sulfoxide (DMSO) in SalineCo-solvent0.5
10% Solutol HS 15 in WaterSurfactant Solution1.2
Polyethylene Glycol 400 (PEG 400)Co-solvent5.8
Corn OilLipid0.8
Labrasol®Lipid-based Surfactant15.2
Formulation Approaches for Enhanced Solubility and Bioavailability

Based on the solubility screening, several formulation strategies can be employed. The choice of formulation will depend on the required dose, the animal model, and the study's objectives.

Comparison of Formulation Strategies

Formulation StrategyKey ExcipientsAdvantagesDisadvantages
Aqueous Suspension Methylcellulose (MC), Carboxymethylcellulose (CMC)Simple to prepare, suitable for high doses.Risk of particle agglomeration and inconsistent absorption.[3]
Co-solvent Solution PEG 400, Propylene Glycol, DMSO, EthanolCan achieve higher drug concentrations, potentially better absorption.Risk of drug precipitation upon dilution in the GI tract.[3]
Surfactant Dispersion Tween 80, Solutol HS 15, Cremophor ELImproves wetting and dissolution rate, can form micelles.[6]Potential for GI irritation at high concentrations.
Lipid-Based Formulation Corn oil, Sesame oil, Labrasol®, Labrafac®Can enhance lymphatic absorption, bypassing first-pass metabolism.[6]Can be complex to prepare and may affect animal physiology.
Amorphous Solid Dispersion HPMC, PVP, Soluplus®Significantly increases aqueous solubility and dissolution rate.[9]Requires specialized equipment (e.g., spray dryer, hot-melt extruder).

Experimental Protocols

Below are detailed protocols for preparing common formulation types for in vivo studies with this compound.

Protocol 1: Preparation of an Aqueous Suspension (10 mg/mL)
  • Materials:

    • This compound

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • Mortar and pestle

    • Stir plate and stir bar

    • Weighing balance and spatulas

  • Procedure:

    • Weigh the required amount of this compound.

    • Transfer the powder to a clean, dry mortar.

    • Add a small volume of the 0.5% MC vehicle to the powder to form a paste.

    • Triturate the paste with the pestle until a smooth, uniform consistency is achieved.

    • Gradually add the remaining volume of the 0.5% MC vehicle while continuously stirring.

    • Transfer the suspension to a suitable container and stir continuously for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain stirring during the dosing procedure.

Protocol 2: Preparation of a Co-solvent Solution (5 mg/mL)
  • Materials:

    • This compound

    • Polyethylene Glycol 400 (PEG 400)

    • Sterile Saline

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of PEG 400. Vortex thoroughly. Gentle warming in a water bath (37°C) may be used to aid dissolution.

    • Once fully dissolved, add the sterile saline dropwise while vortexing to bring the solution to the final desired volume and concentration.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for administration.

    • Prepare fresh daily.

Protocol 3: Preparation of a Lipid-Based Formulation (20 mg/mL)
  • Materials:

    • This compound

    • Labrasol®

    • Corn Oil

    • Stir plate and stir bar

    • Water bath

  • Procedure:

    • Weigh the required amount of this compound.

    • In a glass vial, combine Labrasol® and corn oil in a 1:1 ratio.

    • Add the this compound powder to the lipid mixture.

    • Gently heat the mixture to 40-50°C in a water bath while stirring until the compound is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Visually inspect for any precipitation before dosing.

Visualizing Key Concepts

To further aid in understanding the context of this compound's application and formulation, the following diagrams illustrate the relevant biological pathway, the mechanism of action, and a logical workflow for formulation development.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase KRAS KRAS (GTP-bound) RTK->KRAS Activation RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: Simplified KRAS signaling pathway.

Molecular_Glue_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_degradation Degradation IPS06061 This compound TernaryComplex CRBN - this compound - KRAS G12D IPS06061->TernaryComplex CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->TernaryComplex KRAS_G12D KRAS G12D (Target Protein) KRAS_G12D->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation KRAS G12D Degradation Proteasome->Degradation

Figure 2: Mechanism of action of this compound.

Formulation_Workflow Start Start: Poorly Soluble This compound SolubilityScreening Solubility Screening in Various Vehicles Start->SolubilityScreening StrategySelection Formulation Strategy Selection SolubilityScreening->StrategySelection Suspension Aqueous Suspension StrategySelection->Suspension Low Solubility CoSolvent Co-solvent Solution StrategySelection->CoSolvent Moderate Solubility LipidBased Lipid-Based Formulation StrategySelection->LipidBased Lipophilic FormulationOptimization Formulation Optimization Suspension->FormulationOptimization CoSolvent->FormulationOptimization LipidBased->FormulationOptimization InVivoStudy In Vivo PK/PD Study FormulationOptimization->InVivoStudy Analysis Data Analysis and Iteration InVivoStudy->Analysis

Figure 3: Workflow for formulation development.

References

potential off-target effects of the molecular glue IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the molecular glue, IPS-06061.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active, novel molecular glue designed for targeted protein degradation.[1][2][3][4][5][6] It functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the mutant KRAS G12D protein.[4][5] This induced proximity leads to the ubiquitination of KRAS G12D, marking it for subsequent degradation by the proteasome.[7][8][9][10] This targeted degradation of KRAS G12D is intended to inhibit downstream signaling pathways that drive cancer cell proliferation.[11][12][13]

Q2: What are potential off-target effects for a molecular glue like this compound?

While designed for specificity, molecular glues can have potential off-target effects primarily through two mechanisms:

  • Neosubstrate Degradation: The molecular glue might induce the formation of a ternary complex between CRBN and a protein other than the intended target (a "neosubstrate"). This can lead to the unintended degradation of other proteins that are essential for normal cellular function.

  • Target-Independent Binding: The compound could bind to other proteins in the cell, independent of CRBN, potentially altering their function or leading to unforeseen cellular responses.

Q3: Is there public data on the off-target effects of this compound?

Currently, detailed public data from comprehensive off-target profiling studies for this compound is limited. However, preclinical data indicates a high selectivity for KRAS G12D.[14] Studies in xenograft mouse models have shown a favorable safety profile, with no significant changes in body weight observed during treatment, suggesting a low incidence of systemic toxicity at efficacious doses.[14] It was also noted that this compound had no degradation effect in KRAS wild-type negative control cells.[14]

Q4: How can I assess the selectivity and potential off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to assess the selectivity of this compound:

  • Global Proteomics (Mass Spectrometry): This is an unbiased method to identify and quantify thousands of proteins in your cells with and without this compound treatment. This can reveal the degradation of any unintended proteins.

  • Cellular Thermal Shift Assay (CETSA): This technique can identify proteins that physically bind to this compound inside the cell. Ligand binding typically increases the thermal stability of a protein.

  • Targeted Protein Analysis (Western Blot): Once potential off-targets are identified, Western blotting can be used to confirm their degradation in a dose- and time-dependent manner.

On-Target Activity of this compound

The following table summarizes the known quantitative data for the on-target activity of this compound.

ParameterValueTarget/SystemReference
DC₅₀ <500 nMKRAS G12D Degradation[4][5]
Kd 331 nMFor KRAS G12D in a ternary complex with CRBN[14]
Tumor Growth Inhibition 100%AsPC-1 human pancreatic cancer xenograft mouse model (80 mg/kg)[14]
KRAS G12D Degradation in vivo ~75%AsPC-1 xenograft model after 4 weeks of treatment[14]
Bioavailability 22.5%In vivo (mouse model)[14]

Visualizing the Mechanism and Potential Off-Targets

The following diagrams illustrate the intended mechanism of action of this compound and the potential for off-target effects.

cluster_0 On-Target Pathway: KRAS G12D Degradation IPS06061 This compound Ternary_Complex Ternary Complex (CRBN-IPS06061-KRAS G12D) IPS06061->Ternary_Complex KRAS_G12D KRAS G12D (Oncogenic Protein) KRAS_G12D->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of KRAS G12D Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream

Caption: Intended mechanism of action of this compound.

cluster_1 Potential Off-Target Pathway: Neosubstrate Degradation IPS06061 This compound Off_Target_Complex Off-Target Ternary Complex (CRBN-IPS06061-Neosubstrate) IPS06061->Off_Target_Complex Neosubstrate Neosubstrate (Off-Target Protein) Neosubstrate->Off_Target_Complex CRBN CRBN (E3 Ligase) CRBN->Off_Target_Complex Off_Target_Ub Ubiquitination Off_Target_Complex->Off_Target_Ub recruits Proteasome Proteasome Off_Target_Ub->Proteasome targets for Off_Target_Deg Unintended Protein Degradation Proteasome->Off_Target_Deg Cellular_Effect Potential Unforeseen Cellular Effects Off_Target_Deg->Cellular_Effect cluster_2 Experimental Workflow: Off-Target Proteomics start Cell Culture & Treatment (Vehicle vs. This compound) lysis Cell Lysis (with Protease Inhibitors) start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Protein Identification & Quantification) lcms->data validation Identify Downregulated Proteins (Potential Off-Targets) data->validation end Target Validation (e.g., Western Blot) validation->end

References

how to assess the stability of IPS-06061 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of IPS-06061 in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] To minimize degradation, store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2] Repeated freeze-thaw cycles should be avoided as they can potentially lead to compound degradation.[3]

Q2: My this compound precipitated when I diluted it in aqueous buffer for my assay. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules.[4][5] This is often due to the compound's lower solubility in the aqueous environment. To address this, consider the following:

  • Optimize the dilution method: Add the DMSO stock to the pre-warmed aqueous buffer slowly while vortexing to ensure rapid mixing.[6]

  • Lower the final concentration: The final concentration of this compound in your assay may be above its solubility limit. Try testing a lower concentration range.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to increase the solubility of the compound.

  • Perform a solubility test: Before your main experiment, determine the maximum soluble concentration of this compound in your specific assay buffer.[5]

Q3: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

A3: Inconsistent results can indeed be a sign of compound instability in the cell culture medium.[4] The complex composition of cell culture media, including salts, amino acids, and proteins, can affect the stability of a compound.[7] It is crucial to assess the stability of this compound in your specific cell culture medium under the conditions of your experiment (e.g., 37°C, 5% CO2). A stability study in the cell culture medium can help determine if the compound is degrading over the time course of your assay.[8]

Q4: How can I assess the photostability of this compound?

A4: Photostability testing is important to determine if a compound is sensitive to light. The ICH guideline Q1B provides a standard procedure for photostability testing.[9][10][11][12] This typically involves exposing the compound (in solid form and in solution) to a controlled light source that mimics a combination of visible and UV light. A dark control, shielded from light, should be run in parallel to differentiate between light-induced and heat-induced degradation.[10]

Troubleshooting Guides

Issue: Loss of Compound Activity Over Time in an Aqueous Assay Buffer
  • Possible Cause: Hydrolysis or oxidation of this compound in the aqueous buffer.[4]

  • Troubleshooting Steps:

    • Assess Stability in Buffer: Perform a time-course experiment to measure the concentration of this compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like LC-MS.

    • Adjust pH: If hydrolysis is suspected, investigate the effect of pH on stability by testing in buffers with different pH values.

    • Use Freshly Prepared Solutions: Prepare the working solutions of this compound immediately before use.

    • Consider Antioxidants: If oxidation is a concern, the addition of a small amount of an antioxidant to the buffer may be beneficial, but its compatibility with the assay should be verified.

Issue: Variable Results in In Vivo Studies
  • Possible Cause: Instability of this compound in plasma. Compounds with certain functional groups can be susceptible to enzymatic degradation in plasma.[13]

  • Troubleshooting Steps:

    • Perform a Plasma Stability Assay: Incubate this compound in plasma from the relevant species (e.g., mouse, rat, human) and measure its concentration at various time points.[13][14] This will determine the compound's half-life in plasma.

    • Formulation Optimization: If plasma instability is confirmed, a different formulation approach may be needed to protect the compound from degradation in vivo.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO Stock Solution

Objective: To determine the stability of this compound in a DMSO stock solution under different storage conditions.

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple amber vials.

  • Store the vials at different temperatures: room temperature, 4°C, and -20°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one vial from each storage condition.

  • Analyze the concentration and purity of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Compare the results to the initial concentration and purity at time 0.

Data Presentation:

Storage Temp.Time (weeks)Concentration (% Remaining)Purity (%)
Room Temp.010099.5
1
2
4
8
12
4°C010099.5
1
2
4
8
12
-20°C010099.5
1
2
4
8
12
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific aqueous buffer at a relevant experimental temperature.

Methodology:

  • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Spike this compound into the buffer to achieve the final desired concentration (e.g., 10 µM).

  • Incubate the solution at the experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Analyze the samples by LC-MS to determine the concentration of this compound remaining.

Data Presentation:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
1
2
4
8
24
Protocol 3: Plasma Stability Assay for this compound

Objective: To determine the in vitro stability of this compound in plasma.

Methodology:

  • Thaw plasma (e.g., human, mouse) at 37°C.

  • Add this compound to the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and terminate the reaction by adding 3 volumes of cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Calculate the half-life (t1/2) from the disappearance rate of the compound.

Data Presentation:

Time (minutes)% this compound Remaining
0100
15
30
60
120
Calculated Half-life (t1/2)

Visualizations

G cluster_0 This compound Mechanism of Action IPS06061 This compound Ternary_Complex Ternary Complex (CRBN-IPS06061-KRAS G12D) IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS_G12D KRAS G12D KRAS_G12D->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation KRAS G12D Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

G cluster_1 Experimental Workflow for Stability Assessment start Prepare this compound Stock Solution (DMSO) incubate Incubate under Test Conditions (e.g., Buffer, Plasma, Media) start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate % Remaining and Half-life analyze->data

Caption: General workflow for assessing the stability of this compound.

G cluster_2 Troubleshooting Logic for Compound Precipitation precipitation Precipitation Observed? optimize_dilution Optimize Dilution (Slow addition, vortexing) precipitation->optimize_dilution Yes proceed Proceed with Experiment precipitation->proceed No lower_concentration Lower Final Concentration optimize_dilution->lower_concentration add_surfactant Add Surfactant lower_concentration->add_surfactant solubility_test Perform Formal Solubility Test add_surfactant->solubility_test

Caption: Troubleshooting guide for this compound precipitation issues.

References

Technical Support Center: Interpreting Unexpected Results in IPS-06061 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with IPS-06061, a molecular glue degrader of KRAS G12D.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active molecular glue that facilitates the degradation of the KRAS G12D mutant protein.[1][2] It functions by forming a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and KRAS G12D.[1][2] This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. This targeted protein degradation approach is designed to eliminate the oncogenic KRAS G12D protein from cancer cells.

Q2: What are the expected outcomes of a successful this compound experiment?

A2: In cell lines harboring the KRAS G12D mutation, successful treatment with this compound should lead to:

  • A dose-dependent decrease in the levels of KRAS G12D protein.

  • Inhibition of downstream signaling pathways, such as the MAPK/ERK pathway.

  • A reduction in cell viability and proliferation in KRAS G12D-mutant cancer cells.

  • Minimal effects on cells with wild-type KRAS.

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound can vary between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A wide concentration range, from nanomolar to low micromolar, should be tested to identify the "sweet spot" for maximal degradation and to avoid potential artifacts like the "hook effect".[1]

Troubleshooting Guides

Problem 1: No degradation of KRAS G12D is observed.

This is a common issue that can arise from several factors related to the compound, the cells, or the experimental technique.

Possible Cause Recommended Solution
Poor Cell Permeability This compound, like other targeted protein degraders, may have suboptimal cell permeability. Confirm target engagement within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).
Inefficient Ternary Complex Formation The formation of the CRBN-IPS-06061-KRAS G12D complex is crucial. Verify this interaction using co-immunoprecipitation (Co-IP) by pulling down CRBN and blotting for KRAS G12D, or vice-versa.
Low CRBN Expression The cell line used may have low endogenous levels of CRBN, the required E3 ligase. Confirm CRBN expression levels via Western blot or qPCR.
Compound Instability This compound may be unstable in the cell culture medium. Assess its stability over the time course of your experiment using analytical methods like LC-MS.
Experimental Artifacts Issues with the Western blot, such as poor antibody quality or inefficient protein transfer, can mask degradation. Ensure your Western blot protocol is optimized and includes appropriate controls.
Problem 2: The "Hook Effect" is observed, with decreased degradation at high concentrations.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[1] This occurs because the degrader is more likely to form binary complexes (this compound with either CRBN or KRAS G12D) rather than the productive ternary complex.[1]

Observation Recommended Action
Bell-shaped dose-response curve for KRAS G12D degradation.Perform a wide dose-response experiment with serial dilutions to identify the optimal concentration range for maximal degradation. Test lower concentrations (nanomolar to low micromolar) to find the peak of the degradation curve.
High concentrations of this compound lead to less degradation than moderate concentrations.Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various concentrations. This can help correlate complex formation with the observed degradation profile.
Problem 3: The observed cellular phenotype does not correlate with KRAS G12D degradation.

Sometimes, a cellular effect (or lack thereof) may not directly align with the extent of target protein degradation.

Possible Cause Recommended Solution
Off-Target Effects The observed phenotype may be due to the degradation or inhibition of an unintended protein. Perform global proteomics (LC-MS/MS) to identify all downregulated proteins in response to this compound treatment. Compare the phenotype with that of other known KRAS inhibitors or CRBN modulators.
Target Re-synthesis The cell may be rapidly re-synthesizing KRAS G12D, mitigating the effect of degradation over time. Conduct a time-course experiment to assess the kinetics of KRAS G12D degradation and re-synthesis.
Signaling Redundancy Other cellular pathways may be compensating for the loss of KRAS G12D signaling.[3] Investigate the activation status of parallel signaling pathways (e.g., PI3K/AKT) using phospho-specific antibodies in your Western blot analysis.
Cell Line Dependence The reliance of a cell line on KRAS G12D signaling can vary. Confirm the dependency of your chosen cell model on the KRAS pathway through genetic knockdown (e.g., siRNA or CRISPR) and compare the phenotype to that induced by this compound.

Experimental Protocols

Western Blotting for KRAS G12D Degradation
  • Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for KRAS G12D overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total KRAS and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either CRBN or KRAS G12D, coupled to protein A/G beads, overnight at 4°C.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the other components of the ternary complex (e.g., if you pulled down with a CRBN antibody, blot for KRAS G12D).

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Visualizations

IPS_06061_Mechanism_of_Action cluster_0 Cellular Environment IPS06061 This compound Ternary_Complex CRBN-IPS06061-KRAS G12D Ternary Complex IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS_G12D KRAS G12D KRAS_G12D->Ternary_Complex Proteasome Proteasome KRAS_G12D->Proteasome Degradation Ternary_Complex->KRAS_G12D Ubiquitination Ubiquitin Ubiquitin Degraded_KRAS Degraded KRAS G12D Proteasome->Degraded_KRAS

Caption: Mechanism of action of this compound as a molecular glue degrader.

Troubleshooting_Workflow Start Unexpected Result (e.g., No KRAS G12D Degradation) Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Assess Cell Line (CRBN expression, KRAS G12D status) Start->Check_Cells Check_Assay Review Experimental Protocol (e.g., Western Blot) Start->Check_Assay Co_IP Perform Co-IP for Ternary Complex Formation Check_Compound->Co_IP Check_Cells->Co_IP Further_Investigation Further Investigation Needed Check_Assay->Further_Investigation CETSA Conduct CETSA for Cellular Target Engagement Co_IP->CETSA Co_IP->Further_Investigation Proteomics Global Proteomics for Off-Target Analysis CETSA->Proteomics CETSA->Further_Investigation Resolution Problem Resolved Proteomics->Resolution

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

Off_Target_Signaling cluster_On_Target On-Target Pathway cluster_Off_Target Potential Off-Target Pathway IPS06061 This compound CRBN CRBN IPS06061->CRBN KRAS_G12D KRAS G12D (On-Target) CRBN->KRAS_G12D Off_Target Off-Target Protein CRBN->Off_Target KRAS_Degradation KRAS G12D Degradation KRAS_G12D->KRAS_Degradation Off_Target_Degradation Off-Target Degradation Off_Target->Off_Target_Degradation Downstream_Inhibition Inhibition of Downstream Signaling (e.g., pERK) KRAS_Degradation->Downstream_Inhibition Unexpected_Phenotype Unexpected Cellular Phenotype Off_Target_Degradation->Unexpected_Phenotype

Caption: Potential on-target versus off-target effects of this compound.

References

Technical Support Center: Challenges in Ternary Complex Formation with IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the challenges associated with the use of IPS-06061, a molecular glue designed to induce the degradation of KRAS G12D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active molecular glue that selectively targets the KRAS G12D mutant protein for degradation.[1] It functions by inducing and stabilizing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and KRAS G12D.[1] This proximity leads to the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. This targeted degradation approach is designed to inhibit downstream signaling pathways that drive tumor growth.

Q2: What are the key components of the this compound-mediated ternary complex?

A2: The ternary complex consists of three key components:

  • This compound: The molecular glue that acts as a scaffold.

  • Cereblon (CRBN): An E3 ubiquitin ligase.

  • KRAS G12D: The specific mutant protein targeted for degradation.

Q3: What is the reported efficacy of this compound?

A3: Preclinical studies have demonstrated the potency of this compound. The formation of the CRBN-IPS06061-KRASG12D ternary complex has a reported dissociation constant (Kd) of 331 nM.[1] In cellular assays, this compound induces the degradation of KRAS G12D with a DC50 value of less than 500 nM.[1] In vivo studies using a human pancreatic cancer xenograft mouse model showed that oral administration of 80 mg/kg of this compound resulted in 100% tumor growth inhibition, with approximately 75% degradation of KRAS G12D after four weeks of treatment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay Reference
Ternary Complex Binding Affinity (Kd)331 nMSurface Plasmon Resonance (SPR)[1]
Cellular Degradation Potency (DC50)<500 nMCell-based degradation assay[1]
In Vivo Efficacy (AsPC-1 Xenograft Model) Result Dosage Duration Reference
Tumor Growth Inhibition100%80 mg/kg (oral)4 weeks[1]
KRAS G12D Degradation~75%80 mg/kg (oral)4 weeks[1]
Bioavailability22.5%Not ApplicableNot Applicable[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound.

Issue 1: Low or no ternary complex formation observed in biochemical assays (e.g., SPR, TR-FRET).

Potential Cause Troubleshooting Step
Protein Quality Issues: - Verify Protein Integrity: Ensure that both CRBN and KRAS G12D proteins are properly folded, pure, and free of aggregation. Use techniques like SDS-PAGE, size-exclusion chromatography, and dynamic light scattering (DLS) to assess protein quality.
- Confirm Protein Activity: Test the activity of your proteins individually. For example, ensure your E3 ligase is active in a ubiquitination assay.
Incorrect Buffer Conditions: - Optimize Buffer Components: Screen different buffer conditions (pH, salt concentration, detergents) to find the optimal environment for ternary complex formation.
Suboptimal Component Concentrations: - Titrate Components: Perform a matrix titration of this compound, CRBN, and KRAS G12D to identify the optimal concentration range for complex formation.
Compound Integrity: - Confirm Compound Purity and Structure: Verify the purity and chemical structure of your this compound stock using methods like HPLC and mass spectrometry.

Issue 2: Discrepancy between biochemical and cellular assay results (i.e., ternary complex forms in vitro but no degradation in cells).

Potential Cause Troubleshooting Step
Poor Cell Permeability of this compound: - Assess Cellular Uptake: Use techniques like LC-MS/MS to measure the intracellular concentration of this compound.
Compound Instability: - Evaluate Stability in Media and Lysates: Measure the stability of this compound in cell culture media and cell lysates over time using LC-MS/MS.
Low Protein Expression in Cell Line: - Verify Target and Ligase Expression: Confirm the expression levels of both KRAS G12D and CRBN in your chosen cell line using Western Blot.
"Hook Effect" in Cellular Assays: - Perform a Dose-Response Curve: Use a wide range of this compound concentrations to identify the optimal concentration for degradation and to observe any potential hook effect, where high concentrations can lead to the formation of binary complexes at the expense of the ternary complex.

Issue 3: Inconsistent degradation of KRAS G12D in cellular assays.

Potential Cause Troubleshooting Step
Cell Line Variability: - Use a Positive Control Cell Line: Include a cell line known to be responsive to this compound (e.g., SNU-407 or AsPC-1) as a positive control.[1]
Suboptimal Treatment Conditions: - Optimize Treatment Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for KRAS G12D degradation.
Issues with Western Blot Protocol: - Validate Antibodies: Ensure your primary antibodies for KRAS and loading controls are specific and working optimally.
- Optimize Lysis and Blotting Conditions: Use appropriate lysis buffers and optimize transfer and incubation conditions for your Western blots.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard methodologies for characterizing molecular glues. Specific parameters may need to be optimized for your experimental setup.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a method to measure the binding affinity of the this compound-mediated ternary complex.

  • Immobilization of E3 Ligase:

    • Immobilize recombinant CRBN onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (this compound to CRBN):

    • Inject a series of concentrations of this compound over the CRBN-coated surface to determine the binary binding affinity (Kd1).

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of KRAS G12D protein and varying concentrations of this compound.

    • Inject these solutions over the CRBN-coated surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) for the ternary complex.

Cellular KRAS G12D Degradation Assay (Western Blot)

This protocol outlines a method to assess the degradation of KRAS G12D in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate KRAS G12D-mutant cells (e.g., AsPC-1) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for KRAS.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the KRAS band intensity to the loading control.

    • Plot the normalized KRAS levels against the concentration of this compound to determine the DC50 value.

Visualizations

Signaling Pathway of KRAS G12D and Inhibition by this compound

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_degradation This compound Mediated Degradation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12D_GDP KRAS G12D (GDP-bound, Inactive) SOS1->KRAS_G12D_GDP GTP exchange KRAS_G12D_GTP KRAS G12D (GTP-bound, Active) KRAS_G12D_GDP->KRAS_G12D_GTP RAF RAF KRAS_G12D_GTP->RAF PI3K PI3K KRAS_G12D_GTP->PI3K Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex KRAS_G12D_GTP->Ternary_Complex inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IPS_06061 This compound IPS_06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: KRAS G12D signaling and its inhibition by this compound.

Experimental Workflow for Ternary Complex Formation Analysis

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start_Biochem Start Protein_QC Protein Quality Control (CRBN, KRAS G12D) Start_Biochem->Protein_QC SPR_Assay Surface Plasmon Resonance (SPR) Protein_QC->SPR_Assay Ternary_Complex_Formation Assess Ternary Complex Formation (Kd) SPR_Assay->Ternary_Complex_Formation End_Biochem End Ternary_Complex_Formation->End_Biochem Start_Cell Start Cell_Treatment Treat KRAS G12D Cells with this compound Start_Cell->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Degradation_Analysis Quantify KRAS G12D Degradation (DC50) Western_Blot->Degradation_Analysis End_Cell End Degradation_Analysis->End_Cell

Caption: Workflow for analyzing this compound ternary complex formation.

References

Technical Support Center: Enhancing the Oral Bioavailability of IPS-06061 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of IPS-06061 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in mice?

A1: In a human pancreatic cancer xenograft mouse model, oral administration of this compound at a dose of 80 mg/kg resulted in an oral bioavailability of 22.5%[1].

Q2: What is the mechanism of action of this compound?

A2: this compound is a molecular glue degrader that selectively targets KRAS G12D[1][2]. It works by forming a ternary complex with the E3 ligase substrate receptor cereblon (CRBN) and KRAS G12D, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D oncoprotein[1][3][4].

Q3: What are the common factors that can limit the oral bioavailability of a compound like this compound in mice?

A3: Several factors can limit oral bioavailability, including:

  • Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

  • Low intestinal permeability: The drug's ability to pass through the intestinal wall into the bloodstream can be a limiting factor.

  • First-pass metabolism: The drug may be extensively metabolized in the intestine or liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are major contributors to this process[5][6][7][8].

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing its net absorption[9][10].

Q4: What general strategies can be employed to improve the oral bioavailability of a research compound?

A4: Common strategies include:

  • Formulation optimization: Utilizing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating amorphous solid dispersions, or reducing particle size (micronization/nanonization) can improve solubility and dissolution[11][12][13][14][15][16].

  • Co-administration with inhibitors: Using inhibitors of efflux pumps (e.g., P-gp inhibitors) or metabolic enzymes (e.g., CYP inhibitors) can increase systemic exposure[9][17][18].

  • Use of absorption enhancers: These agents can transiently increase the permeability of the intestinal epithelium[19][20][21].

Troubleshooting Guide

Issue 1: Observed oral bioavailability is lower than the reported 22.5%.
Potential Cause Troubleshooting Step Experimental Protocol
Suboptimal Formulation/Vehicle Prepare a new formulation designed to enhance solubility and dissolution.See Protocol 1: Preparation of a Simple Lipid-Based Formulation .
Mouse Strain Variability Ensure the same mouse strain is being used as in the reference study. Different strains can have variations in drug metabolism.Review experimental records and standardize the mouse strain for all bioavailability studies.
Incorrect Dosing Procedure Improper oral gavage technique can lead to dosing errors or stress, affecting absorption.Review and standardize the oral gavage procedure. See Protocol 2: Best Practices for Oral Gavage in Mice .
Issue 2: High variability in plasma concentrations between individual mice.
Potential Cause Troubleshooting Step Experimental Protocol
Inconsistent Formulation Ensure the formulation is homogenous and that the drug is uniformly suspended or dissolved.Vigorously vortex or sonicate the formulation immediately before dosing each animal.
Food Effects The presence or absence of food in the stomach can significantly alter drug absorption.Fast the mice for a standardized period (e.g., 4-6 hours) before oral dosing to ensure a consistent gastric environment.
Coprophagy Mice may consume feces, which can lead to reabsorption of the compound and affect pharmacokinetic profiles.House mice in cages with wire mesh floors to prevent coprophagy during the study period.
Issue 3: Suspected high first-pass metabolism or efflux.
Potential Cause Troubleshooting Step Experimental Protocol
P-glycoprotein (P-gp) Efflux Co-administer this compound with a known P-gp inhibitor.See Protocol 3: In Vivo Evaluation of P-gp Mediated Efflux .
CYP-mediated Metabolism Co-administer this compound with a broad-spectrum CYP inhibitor.See Protocol 4: In Vivo Assessment of CYP-mediated Metabolism .

Quantitative Data Summary

Compound Dose Route of Administration Mouse Model Oral Bioavailability (%) Reference
This compound80 mg/kgOralAsPC-1 human pancreatic cancer xenograft22.5[1]

Experimental Protocols

Protocol 1: Preparation of a Simple Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
  • Objective: To prepare a simple lipid-based formulation to improve the solubility and oral absorption of this compound.

  • Materials:

    • This compound

    • Oil (e.g., Labrafil® M 1944 CS)

    • Surfactant (e.g., Kolliphor® EL)

    • Co-surfactant (e.g., Transcutol® HP)

    • Glass vials

    • Vortex mixer and magnetic stirrer

  • Methodology:

    • Screen for solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.

    • Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a 40:40:20 ratio (Oil:Surfactant:Co-surfactant).

    • Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous mixture is formed. Gentle heating (up to 40°C) may be used if necessary.

    • Add the calculated amount of this compound to the vehicle to achieve the desired final concentration (e.g., 8 mg/mL for an 80 mg/kg dose in a 10 mL/kg dosing volume).

    • Mix until the compound is completely dissolved. Sonication may be used to facilitate dissolution.

    • Visually inspect the final formulation for clarity and homogeneity before administration.

Protocol 2: Best Practices for Oral Gavage in Mice
  • Objective: To ensure accurate and low-stress oral administration of this compound.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight needle for adult mice).

    • Syringes (1 mL).

    • Prepared dosing formulation.

  • Methodology:

    • Ensure mice are properly restrained to minimize stress and movement.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the hub should be at the mouth.

    • Draw the precise volume of the dosing formulation into the syringe.

    • Gently insert the gavage needle into the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw and reposition.

    • Slowly administer the formulation.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-dosing.

    • Coating the gavage needle with a sucrose (B13894) solution may help reduce procedure-related stress[22].

Protocol 3: In Vivo Evaluation of P-gp Mediated Efflux
  • Objective: To determine if P-glycoprotein efflux limits the oral bioavailability of this compound.

  • Materials:

    • This compound formulation.

    • P-gp inhibitor (e.g., Verapamil, Cyclosporin A, Elacridar (GF120918))[10][23].

    • Vehicle for P-gp inhibitor.

  • Methodology:

    • Divide mice into two groups: Group 1 (Control) receives the vehicle for the P-gp inhibitor, and Group 2 (Test) receives the P-gp inhibitor.

    • Administer the P-gp inhibitor (or its vehicle) orally or via intraperitoneal injection. The timing of administration should be based on the known pharmacokinetics of the inhibitor to ensure maximal inhibition at the time of this compound absorption (e.g., 15-60 minutes before).

    • Administer this compound orally at the standard dose (e.g., 80 mg/kg) to both groups.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing of this compound.

    • Process blood samples to plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for both groups and compare. A significant increase in AUC and Cmax in the P-gp inhibitor group would suggest that P-gp efflux is a limiting factor for the oral bioavailability of this compound[9][17].

Protocol 4: In Vivo Assessment of CYP-mediated Metabolism
  • Objective: To investigate the role of cytochrome P450 enzymes in the first-pass metabolism of this compound.

  • Materials:

    • This compound formulation.

    • Broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole (B112013) (ABT) or Ketoconazole for CYP3A).

    • Vehicle for CYP inhibitor.

  • Methodology:

    • Divide mice into two groups: Group 1 (Control) receives the vehicle for the CYP inhibitor, and Group 2 (Test) receives the CYP inhibitor.

    • Administer the CYP inhibitor (or its vehicle) typically via intraperitoneal injection 30-60 minutes prior to this compound administration to allow for enzyme inhibition.

    • Administer this compound orally at the standard dose to both groups.

    • Collect blood samples at various time points and process to plasma as described in Protocol 3.

    • Analyze plasma samples for this compound concentrations.

    • Compare the pharmacokinetic profiles of the two groups. A significant increase in the AUC of this compound in the CYP inhibitor-treated group would indicate that first-pass metabolism by CYP enzymes is a significant barrier to its oral bioavailability.

Visualizations

cluster_oral Oral Administration cluster_gitract GI Tract cluster_circulation Systemic Circulation cluster_barriers Bioavailability Barriers This compound in Formulation This compound in Formulation Dissolution Dissolution in GI Fluids This compound in Formulation->Dissolution Lumen Drug in GI Lumen Dissolution->Lumen Absorption Absorption across Intestinal Wall Lumen->Absorption Efflux P-gp Efflux Lumen->Efflux Plasma Drug in Plasma (Bioavailable Fraction) Absorption->Plasma Metabolism First-Pass Metabolism (Intestine & Liver) Absorption->Metabolism Efflux->Lumen Pumps drug back

Caption: Factors influencing the oral bioavailability of this compound.

start Start: Bioavailability < Target formulation Step 1: Optimize Formulation (e.g., SEDDS, Nanosuspension) start->formulation pk_study1 Step 2: Conduct PK Study in Mice formulation->pk_study1 check1 Bioavailability Improved? pk_study1->check1 inhibitor_study Step 3: Conduct P-gp/CYP Inhibitor Studies check1->inhibitor_study No end End: Rational Strategy for Improvement check1->end Yes pk_study2 Step 4: Analyze PK Data inhibitor_study->pk_study2 identify_barrier Step 5: Identify Primary Barrier (Efflux vs. Metabolism) pk_study2->identify_barrier identify_barrier->end

Caption: Workflow for troubleshooting poor oral bioavailability.

KRAS KRAS G12D Ternary Ternary Complex KRAS->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary IPS This compound IPS->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound molecular glue degrader.

References

Technical Support Center: Mitigating Toxicity of CRBN-Based Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with CRBN-based molecular glues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of toxicity associated with CRBN-based molecular glues?

A1: The primary sources of toxicity stem from two main areas:

  • Off-target protein degradation: CRBN-based molecular glues can induce the degradation of unintended proteins, known as neosubstrates, in addition to the desired target. This can disrupt essential cellular processes and lead to toxicity. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, for example, are known to induce the degradation of transcription factors IKZF1 and IKZF3, which is beneficial in multiple myeloma, but also other proteins that can cause side effects.

  • On-target, off-tissue toxicity: Even when the intended protein is degraded, if this degradation occurs in healthy tissues where the protein has a vital function, it can result in adverse effects. A significant challenge in the field is mitigating this on-target, off-tissue toxicity to widen the therapeutic window.[1]

Q2: How can I predict potential off-target effects of my CRBN-based molecular glue?

A2: Predicting off-target effects is a critical step in mitigating toxicity. Several computational and experimental approaches can be employed:

  • Computational Modeling: Structure-based and surface-based matchmaking algorithms can predict potential neosubstrates by identifying proteins with compatible recognition motifs, such as the β-hairpin G-loop, that can interact with the CRBN-glue complex.[2][3][4] Computational tools can also estimate the confidence of these predicted interactions.[5]

  • Chemoproteomics: Enrichment-based chemoproteomics allows for the mapping of proteins recruited to CRBN by a specific compound in cell lysates, providing a comprehensive inventory of potential targets.[5][6]

  • High-Throughput Screening: Correlating drug toxicity with the expression levels of E3 ligases across numerous cancer cell lines can help identify small molecules that hijack the cellular degradation machinery.[7][8]

Q3: What are the key differences in CRBN-mediated degradation between species, and how can this impact my preclinical studies?

A3: There are significant species-specific differences in CRBN, which can make standard rodent models unreliable for assessing the efficacy and safety of CRBN-based molecular glues.[9] For instance, the molecular glue CC-885, which degrades GSPT1, shows rapid and lethal toxicity in humanized CRBN mice but not in wild-type mice, highlighting the importance of using appropriate models to predict human-specific toxicities.[9] To address this, engineered humanized CRBN mice, where the mouse Crbn gene is replaced with the human CRBN gene, have been developed to provide a more accurate in vivo system for testing these compounds.[9]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in vitro with a novel CRBN-based molecular glue.

This is a common issue that often points towards significant off-target effects or potent on-target toxicity in the cell line being used.

Troubleshooting Workflow:

start High In Vitro Cytotoxicity Observed step1 Step 1: Confirm On-Target Degradation start->step1 step2 Step 2: Global Proteomics Analysis step1->step2 Target is degraded step3 Step 3: Identify Off-Target Neosubstrates step2->step3 step4 Step 4: Structure-Activity Relationship (SAR) Studies step3->step4 step5 Step 5: Rational Redesign of Molecular Glue step4->step5 end Optimized Molecular Glue with Reduced Toxicity step5->end

Caption: Workflow for troubleshooting high in vitro cytotoxicity.

Detailed Methodologies:

  • Step 1: Confirm On-Target Degradation:

    • Protocol: Perform a dose-response experiment and measure the degradation of the intended target protein using Western blotting or targeted mass spectrometry. This will confirm that the observed cytotoxicity is occurring at concentrations where the target is being degraded.

  • Step 2: Global Proteomics Analysis:

    • Protocol: Treat cells with the molecular glue at a concentration that causes significant cytotoxicity. Perform unbiased global proteomics (e.g., using mass spectrometry) to identify all proteins that are degraded. Compare the proteomic profile of treated cells to vehicle-treated controls.

  • Step 3: Identify Off-Target Neosubstrates:

    • Protocol: Analyze the proteomics data to identify proteins that are significantly downregulated upon treatment. Cross-reference these with known essential proteins for cell viability. This will provide a list of potential off-target neosubstrates responsible for the toxicity.

  • Step 4: Structure-Activity Relationship (SAR) Studies:

    • Protocol: Synthesize and test a library of analogues of the parent molecular glue with modifications at different positions.[10] Evaluate the degradation of both the on-target protein and the identified off-target neosubstrates for each analogue. The goal is to find modifications that reduce off-target degradation while maintaining on-target potency.

  • Step 5: Rational Redesign of Molecular Glue:

    • Protocol: Based on the SAR data and structural modeling of the ternary complexes (CRBN-glue-target and CRBN-glue-off-target), rationally design new molecular glues with improved selectivity. For example, modifications to the core structure can influence degradation potency and selectivity.[11]

Issue 2: In vivo toxicity observed in animal models despite good in vitro selectivity.

This discrepancy can arise from on-target, off-tissue toxicity or species-specific differences in off-target profiles.

Troubleshooting Workflow:

start In Vivo Toxicity Observed step1 Step 1: Histopathological Analysis start->step1 step2 Step 2: Assess On-Target Degradation in Affected Tissues step1->step2 step3 Step 3: Consider Humanized Animal Models step2->step3 Toxicity due to on-target degradation step4 Step 4: Develop Conditionally Active Degraders step3->step4 end Molecular Glue with Improved In Vivo Safety Profile step4->end MG Molecular Glue (MG) CRBN CRBN-E3 Ligase Complex MG->CRBN Ternary Ternary Complex (CRBN-MG-Target) CRBN->Ternary Target Target Protein Target->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target + Ub Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation step1 Cell Lysate Preparation step2 Incubation with Molecular Glue and FLAG-tagged CRBN step1->step2 step3 Immunoprecipitation with anti-FLAG antibody step2->step3 step4 Mass Spectrometry Analysis step3->step4 step5 Identification of Recruited Proteins (Potential Off-Targets) step4->step5

References

dealing with experimental variability in IPS-06061 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IPS-06061, a molecular glue degrader of KRAS G12D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active molecular glue that selectively targets the KRAS G12D mutant protein for degradation.[1] Its mechanism of action involves the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN), KRAS G12D, and this compound.[2][3] This induced proximity leads to the ubiquitination of KRAS G12D and its subsequent degradation by the proteasome. This effectively removes the oncogenic driver protein from the cell, leading to the inhibition of downstream signaling pathways, such as the MAPK/ERK pathway, and subsequent anti-tumor effects.[4][5]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been shown to induce the degradation of KRAS G12D in the human pancreatic cancer cell line AsPC-1 and the human colon cancer cell line SNU-407, both of which harbor the KRAS G12D mutation.[1]

Q3: What is the "hook effect" and how can it affect my this compound experiments?

A3: The "hook effect" is a phenomenon observed in ternary complex-forming molecules like PROTACs and some molecular glues, where at high concentrations, the formation of binary complexes (e.g., this compound-KRAS G12D or this compound-CRBN) is favored over the productive ternary complex. This can lead to a bell-shaped dose-response curve, with reduced degradation at higher compound concentrations. While some sources suggest that molecular glues are less prone to the hook effect than PROTACs, it is still a critical parameter to consider when designing experiments.[6] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for inducing KRAS G12D degradation.

Q4: How important is the expression level of CRBN for the activity of this compound?

A4: The expression level of the E3 ligase CRBN is critical for the activity of this compound, as it is a necessary component of the ternary complex.[7] Variability in CRBN expression across different cancer cell lines can lead to differences in the efficacy of this compound.[8] It is recommended to assess CRBN expression levels in your cell line of interest before initiating experiments. Low CRBN expression may lead to reduced degradation of KRAS G12D.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterCell Line/ModelValueReference
Ternary Complex Binding Affinity (Kd)CRBN-KRAS G12D-IPS-06061331 nM[1]
Degradation Potency (DC50)KRAS G12D expressing cells<500 nM[2][3]
In Vivo Tumor Growth InhibitionAsPC-1 Xenograft Model100%[1]
In Vivo KRAS G12D DegradationAsPC-1 Xenograft Model~75%[1]

Note: More specific DC50 and IC50 values for this compound in various cell lines are not yet publicly available. The data presented for other KRAS G12D degraders can be used as a reference for expected potency ranges.

Table 2: Representative In Vitro Potency of Other KRAS G12D Degraders

CompoundCell LineDC50 (nM)IC50 (nM)Reference
ASP3082AsPC-1-19[9]
ASP3082PK-59-3.6[9]
ASP3082HPAC-29[9]
ASP3082GP2d-29[9]

Experimental Protocols & Troubleshooting

Diagrams

IPS_06061_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor KRAS_G12D_inactive KRAS G12D (GDP-bound) Receptor->KRAS_G12D_inactive GEF KRAS_G12D_active KRAS G12D (GTP-bound) KRAS_G12D_active->KRAS_G12D_inactive GAP RAF RAF KRAS_G12D_active->RAF Ternary_Complex CRBN-IPS_06061-KRAS_G12D KRAS_G12D_active->Ternary_Complex KRAS_G12D_inactive->KRAS_G12D_active GTP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation IPS_06061 IPS_06061 IPS_06061->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Degradation->KRAS_G12D_active

Caption: this compound mediated degradation of KRAS G12D and inhibition of the MAPK/ERK pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., AsPC-1, SNU-407) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-KRAS G12D, anti-pERK, anti-ERK, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: A typical experimental workflow for assessing KRAS G12D degradation and pERK inhibition.

Western Blot for KRAS G12D Degradation and pERK Inhibition

Methodology:

  • Cell Culture and Treatment: Seed KRAS G12D mutant cell lines (e.g., AsPC-1, SNU-407) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours) to determine both dose- and time-dependency of degradation.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • anti-KRAS G12D

      • anti-phospho-ERK (p-ERK)

      • anti-total-ERK

      • A loading control (e.g., anti-GAPDH or anti-β-actin)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS G12D and p-ERK signals to the loading control and total ERK, respectively.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or weak KRAS G12D degradation Insufficient this compound concentration or incubation time.Optimize the dose and time-course of this compound treatment.
Low CRBN expression in the cell line.Verify CRBN expression by Western blot or qPCR. Consider using a cell line with higher CRBN expression.
Poor antibody quality.Use a validated antibody specific for KRAS G12D.
High background on Western blot Insufficient blocking or washing.Increase blocking time and/or the number of washes.
Primary or secondary antibody concentration is too high.Titrate antibody concentrations to find the optimal dilution.
Inconsistent p-ERK signal Variability in cell confluence or serum starvation.Ensure consistent cell seeding density and serum starve cells before treatment if necessary to reduce basal p-ERK levels.
Phosphatase activity in lysates.Keep lysates on ice and use fresh phosphatase inhibitors.
Cell Viability Assay

Methodology:

  • Cell Seeding: Seed KRAS G12D mutant cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours).

  • Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the data and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10][11]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No significant effect on cell viability Insufficient incubation time.Extend the incubation period to allow for the effects of KRAS G12D degradation to manifest.
Cell line is resistant to KRAS inhibition.Confirm that the cell line's growth is dependent on KRAS G12D signaling.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Methodology:

  • Cell Treatment and Lysis: Treat KRAS G12D mutant cells with an optimal concentration of this compound or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[12]

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against either KRAS or CRBN overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against KRAS, CRBN, and other potential binding partners. An increased association between KRAS G12D and CRBN in the presence of this compound confirms the formation of the ternary complex.[6][13]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No co-immunoprecipitation of the ternary complex The ternary complex is transient or has low affinity.Optimize the this compound concentration and treatment time. Consider cross-linking agents to stabilize the complex.
Inappropriate lysis buffer.Use a gentle lysis buffer that preserves protein-protein interactions.
High non-specific binding Insufficient pre-clearing or washing.Increase the pre-clearing step and the number of washes.
Antibody cross-reactivity.Use highly specific antibodies and include an isotype control.

References

Validation & Comparative

A Comparative Guide to KRAS G12D Inhibitors: IPS-06061 vs. MRTX1133 and Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The KRAS G12D mutation is a critical oncogenic driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS has been considered an "undruggable" target. However, recent breakthroughs have led to the development of novel therapeutic agents that can directly target this once-elusive protein. This guide provides an objective comparison of two leading KRAS G12D-targeted therapies, IPS-06061 and MRTX1133, alongside other notable inhibitors in development. We present a comprehensive analysis of their mechanisms of action, preclinical performance data, and the experimental methodologies used for their evaluation.

Executive Summary

This guide delves into a head-to-head comparison of this compound, a molecular glue degrader, and MRTX1133, a non-covalent inhibitor, both targeting the KRAS G12D mutation. While both agents have demonstrated promising preclinical activity, they operate through distinct mechanisms, which may have significant implications for their clinical efficacy, resistance profiles, and potential combination strategies.

MRTX1133 has shown exceptional potency in biochemical and cellular assays, with a picomolar binding affinity and low nanomolar inhibition of KRAS signaling and cell viability.[1][2] Its ability to induce tumor regression in various preclinical models underscores its potential as a powerful therapeutic agent.[2]

This compound , on the other hand, represents a newer class of targeted protein degraders. Instead of merely inhibiting the protein's function, it induces the degradation of the KRAS G12D protein.[3][4] This approach has the potential to offer a more profound and sustained therapeutic effect. Preclinical data for this compound indicates potent and selective degradation of KRAS G12D, leading to complete tumor growth inhibition in a xenograft model.[4]

This guide also provides a brief overview of other KRAS G12D inhibitors to offer a broader context of the current therapeutic landscape.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound, MRTX1133, and other selected KRAS G12D inhibitors. It is important to note that direct comparisons should be made with caution due to variations in experimental assays and conditions.

Table 1: Biochemical and Cellular Performance of KRAS G12D-Targeted Agents

CompoundMechanism of ActionTarget Binding (Kd)Cellular Potency (IC50/DC50)Cell Line(s)Reference(s)
This compound Molecular Glue Degrader331 nMDC50 <500 nMSNU-407, AsPC-1[4][5]
MRTX1133 Non-covalent Inhibitor~0.2 pMIC50 (pERK): 2 nMAGS[2]
IC50 (Viability): 6 nMAGS[2]
HRS-4642 Non-covalent InhibitorNot ReportedNot ReportedAsPC-1, GP2d[6]
TH-Z835 Non-covalent InhibitorNot ReportedNot ReportedPanc 04.03[7]

Table 2: In Vivo Efficacy of KRAS G12D-Targeted Agents

CompoundAnimal ModelDosingTumor Growth Inhibition (TGI) / RegressionKRAS G12D DegradationReference(s)
This compound AsPC-1 Xenograft80 mg/kg, oral100% TGI~75% after 4 weeks[4]
MRTX1133 Panc 04.03 XenograftNot SpecifiedTumor RegressionNot Applicable[8]
HRS-4642 AsPC-1, GP2d XenograftsNot ReportedSignificant TGINot Applicable[6]
TH-Z835 Panc 04.03 Xenograft30 mg/kg, i.p.Significant TGINot Applicable[7]

Signaling Pathways and Mechanisms of Action

To visually represent the biological context and the mechanisms of the compared therapies, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS (GDP) Inactive KRAS_GTP KRAS G12D (GTP) Active GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified KRAS G12D Signaling Pathway.

MoA_Comparison cluster_inhibitor MRTX1133 (Inhibitor) cluster_degrader This compound (Degrader) KRAS_G12D_Inhib KRAS G12D Inactive_Complex Inactive KRAS G12D- MRTX1133 Complex KRAS_G12D_Inhib->Inactive_Complex MRTX1133 MRTX1133 MRTX1133->Inactive_Complex Downstream_Signaling_Inhib Downstream Signaling Blocked Inactive_Complex->Downstream_Signaling_Inhib KRAS_G12D_Deg KRAS G12D Ternary_Complex Ternary Complex (KRAS-IPS06061-E3) KRAS_G12D_Deg->Ternary_Complex IPS_06061 This compound IPS_06061->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation KRAS G12D Degradation Proteasome->Degradation Downstream_Signaling_Deg Downstream Signaling Abrogated Degradation->Downstream_Signaling_Deg Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_in_vivo In Vivo Biochem_Assay Biochemical Assays (SPR, HTRF) Binding_Affinity Binding Affinity (Kd) Potency (IC50) Biochem_Assay->Binding_Affinity Cell_Assay Cellular Assays (pERK, Viability, Degradation) Binding_Affinity->Cell_Assay Cellular_Potency Cellular Potency (IC50/DC50) Mechanism Confirmation Cell_Assay->Cellular_Potency Xenograft_Model Xenograft Models Cellular_Potency->Xenograft_Model Efficacy_Tox Efficacy (TGI) Tolerability Xenograft_Model->Efficacy_Tox

References

A Head-to-Head Comparison of Molecular Glues for KRAS Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is being reshaped by the advent of targeted protein degradation, a strategy offering a novel therapeutic modality for previously "undruggable" targets. Among these, the KRAS oncogene, a notorious driver of numerous cancers, has emerged as a prime candidate for this approach. Molecular glues and degraders represent a promising class of molecules that can induce the degradation of specific KRAS mutants, offering a distinct mechanism of action compared to traditional inhibitors. This guide provides a head-to-head comparison of prominent molecular glues and degraders targeting KRAS, with a focus on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance Data of KRAS Molecular Glues and Degraders

The following tables summarize the in vitro performance of several key molecular glues and degraders designed to target various KRAS mutations. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay durations.

Table 1: Performance of KRAS G12C Degraders

DegraderE3 Ligase RecruitedTarget SelectivityDC50DmaxCell Proliferation IC50Key Findings & References
LC-2 VHLKRAS G12C0.25 - 0.76 µM (in various cell lines)[1][2]~75-90%[1]Not explicitly statedFirst PROTAC capable of degrading endogenous KRAS G12C, leading to suppression of MAPK signaling.[1][2][3]
RMC-6291 Cyclophilin A (not an E3 ligase)KRAS G12C (ON state)Not applicable (inhibitor)Not applicableNot explicitly statedA molecular glue that forms a tri-complex with Cyclophilin A and the active (GTP-bound) form of KRAS G12C, blocking downstream signaling.[4][5][6][7]

Table 2: Performance of KRAS G12D Degraders

DegraderE3 Ligase RecruitedTarget SelectivityDC50DmaxCell Proliferation IC50Key Findings & References
ASP3082 (Setidegrasib) VHLKRAS G12D23 nM[8] / 37 nM[9] / 38 nM[10] (in AsPC-1 cells)>90%19 nM (in AsPC-1 cells)[8][10]Potent and selective degradation of KRAS G12D, leading to tumor regression in xenograft models.[8][9][10][11][12] Currently in Phase I clinical trials.[8]
IPS-06061 CRBNKRAS G12D<500 nM[13]~75% (in vivo after 4 weeks)[14]Not explicitly statedOrally active molecular glue that induces time-dependent degradation of KRAS G12D.[13][14][15][16] Showed 100% tumor growth inhibition in an AsPC-1 xenograft model.[14]

Table 3: Performance of Pan-KRAS Degraders

DegraderE3 Ligase RecruitedTarget SelectivityDC50DmaxCell Proliferation IC50Key Findings & References
ACBI3 VHL13 of the 17 most common oncogenic KRAS mutantsNot explicitly statedNot explicitly statedGeometric mean IC50 = 478 nM in KRAS mutant cell lines[17]A potent pan-KRAS degrader that induces effective tumor regression in mouse models.[17][18][19][20][21]

Visualizing the Pathways and Processes

To better understand the context and mechanism of KRAS-targeting molecular glues, the following diagrams illustrate the key signaling pathway, the general mechanism of action, and a typical experimental workflow.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Figure 1: Simplified KRAS signaling pathway.

Molecular_Glue_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System KRAS KRAS (Target Protein) Ternary Ternary Complex (KRAS-Glue-E3) KRAS->Ternary Glue Molecular Glue Degrader Glue->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary PolyUb_KRAS Polyubiquitinated KRAS Ternary->PolyUb_KRAS Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_KRAS->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Line (e.g., AsPC-1 for KRAS G12D) Treatment Treat with Molecular Glue (Varying Concentrations and Times) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WB Western Blot (KRAS, p-ERK, Actin) Lysis->WB Viability Cell Viability Assay (e.g., CellTiter-Glo) Lysis->Viability Ub_Assay Ubiquitination Assay (IP-Western) Lysis->Ub_Assay Data Data Analysis: DC50, Dmax, IC50 WB->Data Viability->Data Ub_Assay->Data

References

Comparative Proteomic Analysis of IPS-06061 Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of IPS-06061, a novel molecular glue degrader targeting the KRAS G12D mutant protein. By leveraging insights from proteomic studies of similar KRAS G12D inhibitors, this document outlines expected quantitative protein expression changes, details relevant experimental protocols, and visualizes the key signaling pathways affected by this therapeutic approach.

This compound is an orally active molecular glue that induces the degradation of KRAS G12D by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This targeted protein degradation offers a promising strategy for cancers driven by the KRAS G12D mutation, which are prevalent in pancreatic, colorectal, and non-small cell lung cancers. Understanding the global proteomic remodeling induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.

Quantitative Proteomic Data

While specific, large-scale quantitative proteomic datasets for this compound are not yet publicly available, the following tables summarize the anticipated changes in protein expression based on the known mechanism of action of KRAS G12D degraders. These tables compare the hypothetical effects of this compound treatment to a vehicle control in KRAS G12D-mutant cancer cell lines.

Table 1: Key Downstream Effectors of the KRAS Signaling Pathway

ProteinGeneFunctionExpected Regulation by this compound
Phospho-ERK1/2 (Thr202/Tyr204)MAPK3/MAPK1Key kinases in the MAPK signaling cascadeDownregulated
Phospho-AKT (Ser473)AKT1Central kinase in the PI3K/AKT signaling pathwayDownregulated
Cyclin D1CCND1Regulator of cell cycle progressionDownregulated
c-MycMYCTranscription factor promoting cell proliferationDownregulated

Table 2: Proteins Involved in the Ubiquitin-Proteasome System

ProteinGeneFunctionExpected Regulation by this compound
UbiquitinUBB, UBC, etc.Tags proteins for degradationUpregulated (on target)
CUL4ACUL4AComponent of the CUL4-RBX1-DDB1-CRBN E3 ligase complexNo significant change
RBX1RBX1Component of the CUL4-RBX1-DDB1-CRBN E3 ligase complexNo significant change
DDB1DDB1Component of the CUL4-RBX1-DDB1-CRBN E3 ligase complexNo significant change

Table 3: Potential Off-Target Effects and Resistance Mechanisms

ProteinGeneFunctionExpected Regulation by this compound
Heat Shock Protein 90HSP90AA1Chaperone protein, can stabilize client oncoproteinsUpregulated (in resistant cells)
Fibroblast Growth Factor Receptor 1FGFR1Receptor tyrosine kinase, potential bypass signalingUpregulated (in resistant cells)

Experimental Protocols

A comparative proteomic analysis to identify and quantify protein changes upon this compound treatment typically involves the following key experimental stages.

1. Cell Culture and Treatment

  • Cell Lines: Human pancreatic cancer cell line (e.g., AsPC-1, MIA PaCa-2) harboring the KRAS G12D mutation.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with this compound (e.g., at a concentration of 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 6, 24, and 48 hours).

2. Protein Extraction and Digestion

  • Lysis: Cells are harvested and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors to ensure protein denaturation and prevent degradation.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and permanently modify disulfide bonds.

  • Digestion: Proteins are digested into peptides using an enzyme such as trypsin, which cleaves proteins at specific amino acid residues.

3. Peptide Labeling and Fractionation (for TMT-based quantification)

  • Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

  • Fractionation: The labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Separation: The fractionated peptides are separated using nano-flow high-performance liquid chromatography (nHPLC) with a gradient of increasing organic solvent.

  • MS Analysis: The separated peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer performs MS1 scans to measure the mass-to-charge ratio of intact peptides and MS2/MS3 scans to fragment peptides for sequencing and quantification of the TMT reporter ions.

5. Data Analysis

  • Protein Identification and Quantification: The raw MS data is processed using software such as Proteome Discoverer or MaxQuant. Peptides are identified by matching the fragmentation spectra to a protein sequence database. Protein abundance is quantified based on the intensity of the TMT reporter ions or through label-free quantification methods.

  • Statistical Analysis: Statistical tests are performed to identify proteins that are significantly differentially expressed between the this compound treated and control groups.

  • Bioinformatics Analysis: Pathway analysis and gene ontology enrichment analysis are performed using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the biological processes and signaling pathways affected by the treatment.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture KRAS G12D Cell Culture treatment This compound / Vehicle Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling fractionation Peptide Fractionation tmt_labeling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms protein_id Protein Identification & Quantification lc_ms->protein_id statistical_analysis Statistical Analysis protein_id->statistical_analysis bioinformatics Bioinformatics & Pathway Analysis statistical_analysis->bioinformatics

Caption: Experimental workflow for comparative proteomic analysis.

kras_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Targeted Degradation RTK RTK KRAS_G12D KRAS G12D RTK->KRAS_G12D Activates RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K Proteasome Proteasome KRAS_G12D->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IPS06061 This compound IPS06061->KRAS_G12D Binds CRBN CRBN (E3 Ligase) IPS06061->CRBN Binds CRBN->KRAS_G12D Ubiquitinates

Comparative Analysis of IPS-06061: A KRAS G12D-Selective Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of IPS-06061, a novel, orally active molecular glue degrader specifically targeting the KRAS G12D mutant. Due to the limited availability of comprehensive cross-reactivity data for this compound against a wide array of KRAS mutants, this guide will focus on its established selectivity for KRAS G12D over wild-type (WT) KRAS. To provide a broader context for the cross-reactivity of G12D-targeted therapies, we will include comparative data from the well-characterized KRAS G12D inhibitor, MRTX1133.

Introduction to this compound

This compound is a molecular glue that facilitates the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the KRAS G12D mutant protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12D. Preclinical data highlights the high selectivity of this compound for KRAS G12D.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the available quantitative data on the selectivity of this compound and the comparative compound MRTX1133.

Table 1: Biochemical Selectivity of this compound

TargetBinding Affinity (Kd)Fold Selectivity (vs. G12D)
KRAS G12D 331 nM1x
KRAS WT No effect observedNot applicable

Note: Data for other KRAS mutants (e.g., G12C, G12V, G13D) is not currently available in the public domain.

Table 2: Comparative Cross-Reactivity of MRTX1133 (A Representative KRAS G12D Inhibitor)

TargetIC50 (nM)Fold Selectivity (vs. G12D)
KRAS G12D 0.141x
KRAS WT 5.3738.4x
KRAS G12C 4.9135.1x
KRAS G12V 7.6454.6x

Source: Data compiled from publicly available research on MRTX1133.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of KRAS inhibitors are provided below.

Biochemical Assays

1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding affinity (Kd) of this compound to various KRAS mutants.

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • Protocol:

    • Recombinant KRAS proteins (G12D, WT, and other mutants) are immobilized on a sensor chip.

    • A series of concentrations of this compound are flowed over the chip surface.

    • The association and dissociation rates are measured in real-time.

    • The equilibrium dissociation constant (Kd) is calculated from the kinetic data.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

  • Objective: To measure the inhibition of GDP-GTP exchange on KRAS, a key step in its activation.

  • Principle: This assay uses a terbium-labeled anti-His-tag antibody that binds to His-tagged KRAS and a fluorescently labeled GTP analog. When the fluorescent GTP binds to KRAS, FRET occurs between the terbium donor and the fluorescent acceptor.

  • Protocol:

    • A solution of His-tagged KRAS protein pre-loaded with GDP and a Guanine Nucleotide Exchange Factor (GEF), such as SOS1, is prepared.

    • The test compound (e.g., this compound) at various concentrations is added to the wells of a microplate.

    • The KRAS/GEF solution is added to the wells.

    • The nucleotide exchange reaction is initiated by adding a solution containing the fluorescent GTP analog and the TR-FRET donor-labeled antibody.

    • The plate is incubated at room temperature, protected from light.

    • The TR-FRET signal is measured on a compatible plate reader.

    • The ratio of acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the IC50 value.

Cellular Assays

1. Cellular Degradation Assay (Western Blot)

  • Objective: To determine the ability of this compound to induce the degradation of KRAS G12D in a cellular context.

  • Principle: Western blotting is used to detect the levels of specific proteins in cell lysates.

  • Protocol:

    • Cancer cell lines with different KRAS mutation statuses (e.g., AsPC-1 for G12D, HCT116 for G13D, and a KRAS WT line) are cultured.

    • Cells are treated with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against KRAS and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified to determine the extent of protein degradation.

2. Inhibition of Downstream Signaling (p-ERK Assay)

  • Objective: To assess the functional consequence of KRAS G12D degradation by measuring the phosphorylation of the downstream effector ERK.

  • Principle: Inhibition of KRAS signaling leads to a decrease in the phosphorylation of downstream kinases in the MAPK pathway, such as ERK.

  • Protocol:

    • Cells are treated with this compound as described in the cellular degradation assay.

    • Following treatment, cells are lysed, and protein is quantified.

    • Western blotting is performed using primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

Mandatory Visualization

Signaling Pathway of KRAS and Point of Intervention for this compound

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_degradation This compound Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP for GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12D mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation,\nSurvival Cell Proliferation, Survival ERK->Cell Proliferation,\nSurvival AKT AKT PI3K->AKT AKT->Cell Proliferation,\nSurvival IPS06061 This compound CRBN CRBN (E3 Ligase) IPS06061->CRBN KRAS_G12D KRAS G12D IPS06061->KRAS_G12D Ub Ubiquitin CRBN->Ub Recruits Proteasome Proteasome Ub->KRAS_G12D Tags for degradation KRAS_G12D->Proteasome Degraded by

Caption: KRAS signaling pathway and the mechanism of this compound.

Experimental Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SPR SPR Assay (Binding Affinity - Kd) Data_Analysis Data Analysis & Selectivity Profile SPR->Data_Analysis Binding Data TR_FRET TR-FRET Assay (Inhibition - IC50) TR_FRET->Data_Analysis Inhibition Data Degradation Degradation Assay (Western Blot - DC50) Degradation->Data_Analysis Degradation Data Signaling Downstream Signaling (p-ERK Western Blot) Signaling->Data_Analysis Signaling Data Proteins Recombinant Proteins (KRAS WT, G12D, G12C, etc.) Proteins->SPR Proteins->TR_FRET Cell_Lines Cancer Cell Lines (Various KRAS mutations) Cell_Lines->Degradation Cell_Lines->Signaling Compound This compound Compound->SPR Compound->TR_FRET Compound->Degradation Compound->Signaling

Caption: Workflow for determining the cross-reactivity of KRAS inhibitors.

Evaluating the Therapeutic Window of IPS-06061 Versus Competitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against KRAS, a frequently mutated oncogene, has been a significant focus in cancer research. This guide provides a comparative analysis of the therapeutic window of a novel molecular glue degrader, IPS-06061, against its key competitors targeting KRAS mutations. The evaluation is based on publicly available preclinical data, focusing on efficacy and safety profiles to inform research and drug development decisions.

Executive Summary

This compound is an orally active molecular glue that induces the degradation of KRAS G12D by forming a ternary complex with the E3 ligase substrate receptor Cereblon (CRBN).[1][2] Preclinical studies have demonstrated its potent anti-tumor activity. This guide compares the preclinical efficacy and toxicity of this compound with other KRAS G12D and G12C inhibitors and degraders, including ASP3082, TUS-007, MRTX1133, and Divarasib. While direct comparison of the therapeutic window is challenging due to variations in available data, this guide consolidates key preclinical findings to provide a comprehensive overview.

Data Presentation

In Vitro Efficacy and Cellular Activity
CompoundTargetMechanism of ActionCell Line(s)DC50/IC50Reference(s)
This compound KRAS G12DMolecular Glue DegraderSNU-407, AsPC-1DC50 <500 nM[1][2]
ASP3082 KRAS G12DPROTAC DegraderAsPC-1IC50 = 19 nM (viability), IC50 = 14 nM (p-ERK)[3]
TUS-007 KRAS G12D/VCANDDY DegraderSW1990-[4][5][6]
MRTX1133 KRAS G12DNon-covalent InhibitorAGSIC50 (pERK) ~1 nM[7]
Divarasib KRAS G12CCovalent Inhibitor-Sub-nanomolar IC50[8]
In Vivo Efficacy and Therapeutic Window
CompoundTargetAnimal ModelDosing RegimenEfficacyToxicity/SafetyTherapeutic WindowReference(s)
This compound KRAS G12DAsPC-1 Xenograft (mouse)80 mg/kg, oral100% Tumor Growth InhibitionNo changes in body weight observedFavorable, but not quantitatively determined[1]
ASP3082 KRAS G12DMultiple KRAS G12D Xenografts (mouse)Once-weekly, IVProfound tumor regressionNo body weight lossFavorable, but not quantitatively determined[9][10]
TUS-007 KRAS G12D/VSW620-luc Xenograft (mouse)80 mg/kg, IPSignificant attenuation of tumor progressionNo significant toxicity observed up to 1000 mg/kg (single dose, p.o.)Wide[4]
MRTX1133 KRAS G12DHPAC Xenograft (mouse)30 mg/kg, BID, IP85% tumor regressionNo weight loss or overt signs of toxicityFavorable, but not quantitatively determined[11]
Divarasib KRAS G12C--Complete tumor growth inhibition in multiple xenograft modelsWell-tolerated in preclinical studiesFavorable[8]

Experimental Protocols

Western Blot for KRAS G12D Degradation

This protocol is a generalized procedure for assessing the in vitro degradation of KRAS G12D.

  • Cell Culture and Treatment: KRAS G12D mutant cell lines (e.g., AsPC-1, SNU-407) are cultured in appropriate media. Cells are then seeded in multi-well plates and treated with varying concentrations of the degrader compound or vehicle control for a specified duration (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for KRAS G12D. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of KRAS G12D is normalized to the loading control, and the DC50 (the concentration at which 50% degradation of the target protein is observed) is calculated.[12]

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for determining the effect of a compound on cell viability.

  • Cell Seeding: Cancer cell lines harboring the relevant KRAS mutation are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[12]

  • Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).[12]

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12]

In Vivo Tumor Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of anti-cancer compounds.

  • Animal Model and Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells carrying the desired KRAS mutation (e.g., AsPC-1).[12]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.[12]

  • Drug Administration: The test compound is administered to the mice according to a specific dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[12]

  • Efficacy Monitoring: Tumor volume and the body weight of the mice are measured at regular intervals (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.[12]

  • Toxicity Assessment: The general health of the animals is monitored throughout the study. Body weight is a key indicator of toxicity. At the end of the study, organs may be collected for histological analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualization

IPS-06061_Signaling_Pathway CRBN CRBN Ternary Complex This compound CRBN KRAS G12D CRBN->Ternary Complex:f1 KRAS G12D KRAS G12D KRAS G12D->Ternary Complex:f2 Downstream Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS G12D->Downstream Signaling Activates Ubiquitination Ubiquitination Ternary Complex->Ubiquitination E3 Ligase Activity Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->KRAS G12D Degrades Proteasomal Degradation->Downstream Signaling Inhibits Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth Promotes

Caption: Mechanism of action of this compound.

Therapeutic_Window_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines KRAS Mutant Cell Lines Viability_Assay Cell Viability (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Degradation_Assay Protein Degradation (Western Blot) DC50_IC50 Determine DC50/IC50 Degradation_Assay->DC50_IC50 Viability_Assay->DC50_IC50 Xenograft_Model Tumor Xenograft Model (Mice) Efficacy_Study Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (e.g., MTD, Body Weight) Xenograft_Model->Toxicity_Study Therapeutic_Index Calculate Therapeutic Index Efficacy_Study->Therapeutic_Index Toxicity_Study->Therapeutic_Index

Caption: Experimental workflow for therapeutic window evaluation.

References

Unveiling IPS-06061: A Comparative Analysis Against Standard-of-Care in KRAS G12D-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for oncology research, the novel molecular glue degrader, IPS-06061, has demonstrated remarkable preclinical efficacy in targeting the notorious KRAS G12D mutation. This guide provides a comprehensive benchmark of this compound's in vivo performance against current standard-of-care therapies for pancreatic, colorectal, and non-small cell lung cancers harboring this mutation. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising therapeutic candidate.

This compound is an orally bioavailable small molecule that selectively induces the degradation of the KRAS G12D oncoprotein.[1][2] It functions as a molecular glue, forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and KRAS G12D.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12D, effectively eliminating the driver of tumorigenesis.[1]

In Vivo Efficacy: A Head-to-Head Comparison

Preclinical evaluation of this compound in a human pancreatic cancer xenograft model (AsPC-1) revealed complete tumor growth inhibition.[1] This potent anti-tumor activity highlights its potential as a transformative therapy. The following tables provide a comparative summary of the in vivo efficacy of this compound against standard-of-care chemotherapies in relevant preclinical models.

Table 1: Pancreatic Cancer (KRAS G12D)

TreatmentXenograft ModelDosageTumor Growth Inhibition (TGI)Source
This compound AsPC-1 80 mg/kg, oral 100% [1]
Gemcitabine + nab-PaclitaxelAsPC-150 mg/kg (Gem) + 20 mg/kg (nab-Paclitaxel), i.p./i.v.Significant tumor growth delay[3]
FOLFIRINOXPatient-Derived Xenograft (Classical Subtype)40% human equivalent dose, i.p.Strong inhibition of tumor growth[4]

Table 2: Colorectal Cancer (KRAS G12D)

TreatmentXenograft ModelDosageEfficacy MetricSource
This compound (Data not yet available)---
FOLFOX(KRAS-mutant)Standard dosingWorse Progression-Free Survival in KRAS-mutant patients[5]
FOLFIRI + Bevacizumab(KRAS-mutant)Standard dosingPartial Responses observed in 44% of patients[6]

Table 3: Non-Small Cell Lung Cancer (NSCLC) (KRAS G12D)

TreatmentXenograft ModelDosageEfficacy MetricSource
This compound (Data not yet available)---
Platinum-based chemotherapy(KRAS-mutant)Standard dosingVariable response, often combined with other agents[7]

Signaling Pathways and Mechanisms of Action

The KRAS protein is a central node in cellular signaling, primarily activating the MAPK/ERK and PI3K/AKT pathways to drive cell proliferation, survival, and differentiation. The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.

KRAS_Signaling_Pathway KRAS Signaling Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GTP loading GAP->KRAS_GDP GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: Simplified KRAS signaling pathways.

This compound circumvents the traditionally "undruggable" nature of KRAS by coopting the cell's own protein disposal machinery.

IPS06061_Mechanism_of_Action Mechanism of Action of this compound IPS06061 This compound Ternary_Complex Ternary Complex (CRBN-IPS06061-KRAS G12D) IPS06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS_G12D KRAS G12D KRAS_G12D->Ternary_Complex Proteasome Proteasome KRAS_G12D->Proteasome Targeted for Degradation Ternary_Complex->KRAS_G12D Ubiquitination Ubiquitin Ubiquitin Degradation Degraded KRAS G12D Proteasome->Degradation

Fig. 2: this compound mechanism of action.

Experimental Protocols

A summary of the key experimental methodologies is provided below to ensure transparency and facilitate independent assessment.

This compound In Vivo Efficacy Study

  • Animal Model: AsPC-1 human pancreatic cancer cells were subcutaneously injected into immunocompromised mice.[1]

  • Treatment: Once tumors reached a specified volume, mice were treated with this compound administered orally at a dose of 80 mg/kg.[1]

  • Endpoint: Tumor growth was monitored over a period of 4 weeks.[1] The primary efficacy endpoint was tumor growth inhibition.[1]

Standard-of-Care In Vivo Efficacy Studies (Representative Examples)

  • Gemcitabine + nab-Paclitaxel: AsPC-1 cells were subcutaneously injected into athymic nude mice.[3] Treatment commenced when tumors reached 100-200 mm³.[3] Gemcitabine (50 mg/kg) was administered intraperitoneally and nab-paclitaxel (20 mg/kg) was given intravenously.[3]

  • FOLFIRINOX: Patient-derived xenograft tumors of the classical pancreatic cancer subtype were implanted in mice.[4] A modified FOLFIRINOX regimen at a 40% human equivalent dose was administered via intraperitoneal injections.[4]

  • FOLFOX/FOLFIRI: Studies in colorectal cancer xenograft models have been conducted, though specific details on KRAS G12D models and quantitative tumor growth inhibition are not consistently reported in the reviewed literature.[5]

  • Platinum-Based Chemotherapy: Preclinical studies in NSCLC xenograft models have evaluated platinum agents, but specific efficacy data in KRAS G12D models is limited in the public domain.[7]

The experimental workflow for a typical xenograft study is outlined below.

Xenograft_Workflow General Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture (e.g., AsPC-1) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., this compound or SoC) Randomization->Treatment Monitoring Continued Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Fig. 3: Typical workflow for in vivo xenograft studies.

Concluding Remarks

The preclinical data for this compound demonstrates a highly promising profile, with complete tumor growth inhibition in a KRAS G12D pancreatic cancer model. This level of efficacy surpasses what is typically observed with standard-of-care chemotherapies in similar preclinical settings. While further investigation is required, particularly in colorectal and non-small cell lung cancer models, this compound represents a potential paradigm shift in the treatment of KRAS G12D-driven malignancies. The targeted degradation mechanism offers a novel and potent approach to eliminating a previously intractable oncogenic driver. Continued research and clinical development are warranted to translate these encouraging preclinical findings into tangible benefits for patients.

References

Unveiling the Potential of IPS-06061: A Comparative Analysis of a Novel KRAS G12D Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, the emergence of molecular glues presents a compelling therapeutic strategy, particularly for challenging oncogenic targets. This guide provides an in-depth assessment of IPS-06061, a novel, orally active molecular glue designed to degrade KRAS G12D, a prevalent and difficult-to-drug mutation in various cancers. Through a comparative analysis with other protein degradation technologies, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages inherent to this compound's mechanism of action.

The Molecular Glue Advantage: A Paradigm Shift in Protein Degradation

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Unlike larger, bivalent molecules like Proteolysis Targeting Chimeras (PROTACs), molecular glues are typically smaller, which can translate to more favorable pharmacokinetic properties. This compound exemplifies this class of molecules by fostering a ternary complex between the E3 ligase Cereblon (CRBN) and the KRAS G12D mutant protein, triggering its selective degradation.[1] This approach bypasses the need for a traditional druggable pocket on the target protein, a significant hurdle in targeting proteins like KRAS.[2]

This compound: Performance at a Glance

This compound has demonstrated potent and selective degradation of KRAS G12D in preclinical studies. The following tables summarize the key quantitative data for this compound and provide a comparative look at other protein degraders targeting the KRAS pathway, including the PROTACs ASP-3082 and ACBI3, and the SOS1 inhibitor MRTX0902.

Molecule Mechanism Target(s) E3 Ligase Binding Affinity (Kd) Degradation (DC50) Cellular Activity (IC50)
This compound Molecular GlueKRAS G12DCRBN331 nM (for ternary complex)[2]<500 nM[1]Not Reported
ASP-3082 PROTACKRAS G12DNot Specified2.8 nM (to KRAS G12D)[3]23 nM[3]19 nM (pancreatic cancer cells)[3]
ACBI3 PROTACPan-KRAS mutantsVHLNot ReportedNot Reported478 nM (geometric mean in KRAS mutant lines)[4]
MRTX0902 InhibitorSOS1N/A2.1 nM (Ki for SOS1)[5]N/A13.8 nM (disruption of SOS1:KRAS)[5]

Table 1: In Vitro Performance Metrics of this compound and Comparators. This table highlights the different mechanisms and key in vitro parameters of selected KRAS-pathway targeting agents.

Molecule Animal Model Dosing Tumor Growth Inhibition (TGI) Bioavailability Key Findings
This compound AsPC-1 human pancreatic cancer xenograft[2]80 mg/kg, oral[2]100%[2]22.5%[2]~75% KRAS G12D degradation after 4 weeks; no body weight changes.[2]
ASP-3082 PK-59 xenograft[3]3.0 mg/kg, IV (days 1, 8, 14)[3]88%[3]Not ReportedSustained degradation of KRAS G12D.[3]
ACBI3 KRAS mutant xenograft[4]30 mg/kg, s.c. or i.p. (daily for 3 days)[4]127% (tumor regression)[4]Not ReportedDurable pathway modulation and tumor regression.[4]
MRTX0902 MIA PaCa-2 xenograft[5]25 or 50 mg/kg, p.o. (BID)[6]41% and 53%, respectively[6]High[6]Blocks KRAS activation and demonstrates antitumor activity.[7]

Table 2: In Vivo Efficacy of this compound and Comparators. This table summarizes the performance of the molecules in preclinical animal models.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating such a degrader.

IPS_06061_Pathway cluster_cell Cancer Cell IPS_06061 This compound Ternary_Complex CRBN-IPS-06061-KRAS G12D Ternary Complex IPS_06061->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex KRAS_G12D KRAS G12D (Target Protein) KRAS_G12D->Ternary_Complex Downstream_Signaling Oncogenic Downstream Signaling KRAS_G12D->Downstream_Signaling Ub_KRAS Ubiquitinated KRAS G12D Ternary_Complex->Ub_KRAS Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_KRAS Proteasome 26S Proteasome Ub_KRAS->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Inhibition->Downstream_Signaling  Degradation Leads to  Pathway Inhibition

Caption: this compound molecular glue mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Formation->Ubiquitination_Assay Degradation_Assay Cell-Based Degradation Assay (e.g., Western Blot, Mass Spec) Ubiquitination_Assay->Degradation_Assay Selectivity_Assay Proteome-wide Selectivity (e.g., dTAG) Degradation_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model PK_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Target Degradation in Tumors) Efficacy_Assessment->PD_Analysis

Caption: Experimental workflow for evaluating a molecular glue degrader.

Detailed Experimental Protocols

A summary of the methodologies for key experiments cited in this guide is provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To determine the binding affinity and kinetics of the ternary complex formation between the E3 ligase, the molecular glue, and the target protein.

Methodology:

  • Immobilization: The E3 ligase (e.g., biotinylated CRBN) is immobilized on a streptavidin-coated sensor chip.

  • Binary Interaction: The molecular glue (e.g., this compound) is injected at various concentrations to measure its direct binding to the immobilized E3 ligase.

  • Ternary Interaction: A pre-incubated mixture of the target protein (e.g., KRAS G12D) and the molecular glue at varying concentrations is injected over the E3 ligase-coated surface.

  • Data Analysis: The association and dissociation rates are measured in real-time. The binding affinity (Kd) and cooperativity of the ternary complex are calculated from the sensorgram data. A cooperativity factor (alpha) greater than 1 indicates positive cooperativity, where the binding of one component enhances the binding of the other.

In Vitro Protein Degradation Assay (DC50 Determination)

Objective: To quantify the potency of the molecular glue in inducing the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines harboring the target mutation (e.g., AsPC-1 for KRAS G12D) are cultured to optimal confluency.

  • Treatment: Cells are treated with a serial dilution of the molecular glue (e.g., this compound) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the target protein (e.g., anti-KRAS G12D) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: The intensity of the protein bands is quantified. The target protein levels are normalized to the loading control. The DC50 value, the concentration at which 50% of the target protein is degraded, is calculated by fitting the data to a dose-response curve.

Pancreatic Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the molecular glue.

Methodology:

  • Cell Implantation: Human pancreatic cancer cells (e.g., AsPC-1) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and vehicle control groups. The molecular glue (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volumes in the treated group to the vehicle control group.

  • Pharmacodynamic Analysis: At the end of the treatment period, tumors can be excised to measure the level of target protein degradation via Western blot or other methods.

Conclusion

This compound represents a significant advancement in the pursuit of effective therapies for KRAS G12D-mutated cancers. Its molecular glue mechanism offers distinct advantages, including the potential for improved pharmacokinetic properties and the ability to target previously "undruggable" proteins. The preclinical data for this compound demonstrates potent and selective degradation of KRAS G12D, leading to significant tumor growth inhibition in vivo. While direct comparative studies are pending, the data presented in this guide suggests that this compound holds considerable promise as a novel therapeutic agent. Further investigation and clinical development are warranted to fully realize its potential in treating patients with KRAS G12D-driven malignancies.

References

Safety Operating Guide

Proper Disposal Procedures for the Research Chemical IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a novel molecular glue degrader, specific disposal protocols for IPS-06061 have not been formally established. Therefore, it is imperative to treat this compound as a hazardous substance and adhere to the principle of caution. The following guidelines are based on established best practices for the disposal of uncharacterized research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): A minimum of a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles must be worn at all times.

  • Ventilation: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or particulates.

  • Spill Kit: A chemical spill kit should be readily accessible. In the event of a spill, the material should be absorbed and the resulting contaminated items disposed of as hazardous waste.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to ensure safe handling and compliance with environmental regulations.

Step 1: Waste Identification and Segregation

Properly categorizing the waste is the first critical step.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:

    • Pipette tips

    • Gloves

    • Wipes and absorbent pads

    • Empty vials and containers

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and exposure.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) in a designated, leak-proof, and puncture-resistant container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container with a secure screw-top cap.

    • Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[1] Incompatible wastes must be segregated.[2][3][4]

    • The liquid waste container must also be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

Step 3: Labeling and Storage

Accurate labeling and proper storage are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be affixed with a hazardous waste tag as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of accumulation

    • The name and contact information of the responsible researcher

  • Storage:

    • Store all this compound waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[5][6]

    • The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.

    • Ensure all waste containers are kept securely closed except when adding waste.[2][4][5][6]

Step 4: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Once a waste container is full or has been accumulating for a period defined by your institution's policy (often not to exceed one year), contact your EHS department to arrange for a hazardous waste pickup.[6]

  • Professional Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final and compliant disposal of the this compound waste.

III. Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific disposal parameters (e.g., concentration limits for sewer disposal, degradation timelines under specific conditions) for this compound. Similarly, no peer-reviewed experimental protocols for the degradation or neutralization of this compound for disposal purposes have been published. Therefore, drain disposal or any form of on-site treatment is strictly discouraged. All waste must be handled through your institution's hazardous waste management program.[7][8]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal start Generate this compound Waste is_solid Is the waste solid or a contaminated disposable? start->is_solid is_liquid Is the waste a liquid solution containing this compound? start->is_liquid solid_container Collect in a labeled, puncture-resistant solid hazardous waste container. is_solid->solid_container Yes liquid_container Collect in a labeled, leak-proof, chemically compatible liquid hazardous waste container. is_liquid->liquid_container Yes store_waste Store container in a designated Satellite Accumulation Area (SAA). solid_container->store_waste liquid_container->store_waste contact_ehs Container full or accumulation time limit reached? store_waste->contact_ehs contact_ehs->store_waste No pickup Arrange for hazardous waste pickup with EHS. contact_ehs->pickup Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling IPS-06061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of IPS-06061. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide is based on established best practices for handling potent, potentially cytotoxic research compounds in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.[1][2][3][4][5][6]

This compound is identified as a "molecular glue degrader" intended for research purposes. As with any novel chemical entity, it is imperative to handle this compound with a high degree of caution until its toxicological properties are fully understood.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The required level of PPE is contingent on the specific laboratory procedure and the physical form of the compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Recommended PPE Rationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemotherapy-rated gloves (e.g., nitrile).[7][8]- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential to prevent exposure.[9]
Solution Preparation and Handling - Certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[9]
General Laboratory Operations - Lab coat.- Safety glasses.- Chemical-resistant gloves.Basic protection against incidental contact.

It is crucial to select gloves that have been tested for resistance to chemotherapy drugs or similar potent compounds.[7][8] All PPE should be removed and disposed of properly before leaving the designated handling area to prevent the spread of contamination.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Step 1: Pre-Experiment Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the procedures involved, and potential for exposure.[1][3][4][5][6]

  • Designated Area: Designate a specific area within the laboratory for handling this compound, preferably within a chemical fume hood or other containment device.

  • Spill Kit: Ensure a well-stocked spill kit is readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and additional PPE.[10]

Step 2: Compound Handling

  • Weighing: If handling the solid form, weigh the compound in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Solution Preparation: Prepare solutions within a certified chemical fume hood.

  • Transport: When moving the compound or its solutions within the laboratory, use sealed, secondary containers to prevent spills.

Step 3: Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct sequence to avoid self-contamination and dispose of it as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[11][12][13][14][15]

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste Type Disposal Procedure Key Considerations
Unused/Expired Compound - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor.Do not dispose of down the drain or in regular trash.[9][13] The container label should clearly identify the contents as a potent research compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimize handling of contaminated items. Do not overfill waste containers.[9]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.[9]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and approximate concentration.[9]

All waste must be segregated and stored in a designated, secure area until it can be collected by a certified hazardous waste disposal service.[9][11]

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Handling Area RiskAssessment->DesignateArea PrepareSpillKit 3. Prepare Spill Kit DesignateArea->PrepareSpillKit DonPPE 4. Don Appropriate PPE PrepareSpillKit->DonPPE WeighCompound 5. Weigh Compound in Containment DonPPE->WeighCompound PrepareSolution 6. Prepare Solution in Fume Hood WeighCompound->PrepareSolution ConductExperiment 7. Conduct Experiment PrepareSolution->ConductExperiment Decontaminate 8. Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate SegregateWaste 9. Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE 10. Doff & Dispose of PPE SegregateWaste->DoffPPE StoreWaste 11. Securely Store Waste for Pickup DoffPPE->StoreWaste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。